1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
Beschreibung
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Eigenschaften
Molekularformel |
C6H6N2O3 |
|---|---|
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
1-methyl-2-oxopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-2-4(5(9)10)7-6(8)11/h2-3H,1H3,(H,9,10) |
InChI-Schlüssel |
LNCRGGJMUZKCKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=NC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Molecular Structure and Properties of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as foundational scaffolds for a vast array of therapeutics, ranging from antiviral nucleoside analogs to targeted kinase inhibitors. As a Senior Application Scientist, I frequently encounter the need for highly functionalized, regioselectively modified heterocyclic building blocks. 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS: 24806-53-9) represents a critical intermediate in this domain.
Unlike its unsubstituted counterparts, the N1-methylated architecture of this compound acts as a steric and metabolic shield, preventing unwanted glycosylation or tautomerization in vivo. This whitepaper deconstructs the physicochemical properties, synthetic causality, and analytical validation of this molecule, providing drug development professionals with a robust, field-proven framework for integrating it into complex synthetic pipelines .
Molecular Architecture & Physicochemical Profile
The molecular architecture of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is defined by a push-pull electronic system. The electron-donating N1-methyl group enriches the electron density of the pyrimidine core, while the C2-carbonyl and C4-carboxylic acid exert strong electron-withdrawing effects. This specific arrangement dictates the molecule's reactivity, making the C5=C6 double bond relatively resistant to electrophilic attack while priming the C4-carboxylic acid for facile amide coupling.
To facilitate experimental design, the quantitative physicochemical parameters of the compound are summarized below :
Table 1: Physicochemical and Structural Data
| Parameter | Value | Pharmacological Significance |
| Chemical Name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | Standard IUPAC nomenclature. |
| CAS Registry Number | 24806-53-9 | Unique identifier for sourcing and compliance. |
| Molecular Formula | C6H6N2O3 | Defines exact mass requirements for MS validation. |
| Molecular Weight | 154.12 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Monoisotopic Mass | 154.0378 Da | Critical for high-resolution mass spectrometry (HRMS) IPC. |
| Hydrogen Bond Donors | 1 (-COOH) | Facilitates targeted salt-bridge formation in receptor pockets. |
| Hydrogen Bond Acceptors | 3 (N3, C2=O, C4=O) | Enhances aqueous solubility and target binding affinity. |
| Topological Polar Surface Area | ~75.3 Ų | Optimal for moderate membrane permeability. |
Synthetic Methodologies & Mechanistic Causality
The synthesis of N-alkylated pyrimidines is notoriously prone to regiochemical mixtures (N1 vs. O-alkylation). To circumvent this, we employ a two-step, thermodynamically controlled protocol starting from the commercially available methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.
Experimental Protocol: Regioselective Synthesis
Step 1: N-Alkylation (Thermodynamic Control)
-
Reagents : Suspend methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 eq) and anhydrous K2CO3 (1.5 eq) in anhydrous DMF (0.2 M).
-
Causality : K2CO3 is selected over stronger bases like NaH . NaH risks over-deprotonation and ester enolization, whereas the mild carbonate selectively deprotonates the pyrimidinone nitrogen. DMF excellently solvates the potassium cation, leaving the carbonate highly active.
-
Execution : Cool the suspension to 0°C. Add methyl iodide ( CH3I , 1.2 eq) dropwise.
-
Causality : Starting at 0°C controls the initial exotherm and suppresses kinetically favored O-alkylation. Allowing the reaction to warm to room temperature (RT) over 4 hours shifts the equilibrium toward the more thermodynamically stable N1-alkylated product.
Step 2: Mild Ester Hydrolysis
-
Reagents : Dissolve the crude methylated ester in a 3:1 mixture of THF/H2O. Add LiOH⋅H2O (1.5 eq).
-
Causality : Li+ provides crucial electrophilic assistance by coordinating to the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, permitting hydrolysis at RT. Avoiding harsh aqueous NaOH or heat prevents the hydrolytic ring-opening of the pyrimidine core.
-
Execution : Stir at RT for 2 hours. Acidify with 1M HCl to pH 2.0 to precipitate the target carboxylic acid. Filter and dry under a vacuum.
Figure 1: Self-validating synthetic workflow and in-process control (IPC) checkpoints.
Analytical Characterization & Self-Validating Workflows
A protocol is only as reliable as its validation system. To ensure absolute trustworthiness, the workflow above is designed as a self-validating system using orthogonal analytical techniques .
In-Process Control (IPC) & Final Validation
-
LC-MS Mass Shift Tracking :
-
Starting Material: [M+H]+=155.1 m/z.
-
Intermediate (Methylated Ester): [M+H]+=169.1 m/z.
-
Final Product: [M+H]+=155.1 m/z.
-
Self-Validation: While the starting material and final product share the same mass (155.1 m/z), their reverse-phase HPLC retention times are drastically different. The final carboxylic acid is highly polar and will elute significantly earlier than the starting ester, confirming successful transformation without relying solely on mass.
-
-
1H-NMR (DMSO-d6, 400 MHz) :
-
δ 13.5 ppm (br s, 1H) : Carboxylic acid proton. Self-validation: Addition of D2O causes this peak to disappear (H/D exchange), confirming the presence of the labile acidic proton.
-
δ 8.0 ppm (d, J = 7.5 Hz, 1H) : C6-H. Shifted downfield due to the adjacent N1-methyl group and ring current.
-
δ 3.4 ppm (s, 3H) : N1- CH3 . The sharp singlet confirms successful methylation. The absence of a peak at ~4.0 ppm confirms no O-alkylation occurred.
-
Pharmacophore Mapping & Downstream Applications
In drug discovery, 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is rarely the final drug; rather, it is a highly privileged pharmacophore used to construct larger therapeutic entities .
Mechanistic Role in Drug Design:
-
Peptide Coupling : The C4-carboxylic acid is an excellent handle for amide bond formation. Using coupling reagents like HATU and DIPEA, it can be conjugated to primary or secondary amines to generate libraries of enzyme inhibitors.
-
Metabolic Shielding : Endogenous pyrimidines are often rapidly metabolized via glycosylation at the N1 position by phosphoribosyltransferases. The N1-methyl group acts as a steric shield, completely blocking this metabolic liability and increasing the in vivo half-life of the resulting drug candidate.
Figure 2: Pharmacophore mapping of the pyrimidine scaffold for drug design.
References
-
ChemSrc Chemical Database. "CAS 24806-53-9 Properties and Structure." ChemSrc. Retrieved from: [Link]
Unveiling the Mechanism of Action of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid in Cellular Assays
A Technical Whitepaper on Target Engagement and Phenotypic Profiling Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Rationale
In modern drug discovery, pyrimidine derivatives serve as highly privileged scaffolds. Among these, 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS 24806-53-9) functions as a critical pharmacophore and building block. Rather than acting as a non-specific cytotoxic agent, this compound acts as a structural mimic of dihydroorotate and orotate—the natural substrate and product, respectively, of the de novo pyrimidine biosynthesis pathway[1].
The Causality of the Chemical Structure:
-
The C4-Carboxylic Acid: This moiety is essential for target engagement. It anchors the molecule into the basic residues (e.g., Arg136) within the ubiquinone-binding pocket of Dihydroorotate Dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme[1].
-
The N1-Methyl Group: This addition provides critical steric directionality. By methylating the N1 position, the molecule is prevented from being phosphoribosylated by UMP synthase (UMPS). This ensures the compound acts as a "dead-end" competitive enzyme inhibitor rather than being erroneously incorporated into DNA or RNA as a mutagenic antimetabolite.
This whitepaper outlines the authoritative cellular assay workflows required to validate the mechanism of action (MoA) of this pharmacophore, moving from direct target engagement to phenotypic validation.
Core Mechanistic Pathway: DHODH Inhibition
The primary cellular target for dihydropyrimidine-4-carboxylic acid derivatives is DHODH. By competitively binding to DHODH, the compound halts the conversion of dihydroorotate to orotate. This creates a metabolic bottleneck that rapidly depletes intracellular UTP and CTP pools[2]. In highly proliferative cells (such as acute myeloid leukemia models), this pyrimidine starvation triggers replication stress, S-phase cell cycle arrest, and forces terminal myeloid differentiation[2].
Fig 1: DHODH inhibition pathway by 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
Experimental Protocols: A Self-Validating System
To rigorously prove that 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid operates via this specific MoA, researchers must deploy a triad of orthogonal cellular assays.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Causality: Traditional biochemical assays cannot account for cellular permeability or intracellular compartmentalization (DHODH is located in the inner mitochondrial membrane). CETSA allows us to measure direct, label-free target engagement inside living cells by exploiting the thermodynamic principle that ligand-bound proteins resist heat-induced unfolding and precipitation[3].
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Culture HL-60 or THP-1 cells to 1×106 cells/mL. Treat with the pyrimidine compound (e.g., 10 µM) or DMSO vehicle control for 2 hours to allow mitochondrial penetration.
-
Thermal Profiling: Aliquot the cell suspension into 8 PCR tubes per condition. Heat the tubes across a temperature gradient (e.g., 42°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[3].
-
Lysis: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 20°C).
-
Separation: Centrifuge lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.
-
Quantification: Analyze the soluble supernatant via Western Blot using an anti-DHODH antibody. Calculate the shift in melting temperature ( ΔTm ).
Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for quantifying target engagement.
Phenotypic Validation: The Uridine Rescue Assay
The Causality: Cytotoxicity alone does not prove target specificity. The Uridine Rescue Assay is a self-validating logic gate. If the compound selectively inhibits de novo pyrimidine synthesis, supplementing the media with exogenous uridine—which cells can convert to UMP via the alternative salvage pathway—will completely bypass the DHODH blockade and rescue cell viability[1]. If uridine fails to rescue the cells, the compound is exhibiting off-target toxicity.
Step-by-Step Methodology:
-
Seed cancer cells (e.g., HL-60) in a 96-well plate at 5,000 cells/well.
-
Prepare two parallel treatment arms: Arm A (Standard Media) and Arm B (Media supplemented with 100 µM Uridine)[1].
-
Dose both arms with a serial dilution of the compound (0.1 µM to 100 µM).
-
Incubate for 72 hours at 37°C.
-
Measure ATP-dependent cell viability using CellTiter-Glo®. Calculate and compare the IC50 shifts between Arm A and Arm B.
Biomarker Readout: LC-MS/MS Metabolite Profiling
The Causality: Direct inhibition of DHODH causes an immediate upstream accumulation of dihydroorotate (DHO) and a downstream depletion of pyrimidine nucleotides[2]. Quantifying these specific metabolites via mass spectrometry provides definitive proof of intracellular enzyme inhibition.
Step-by-Step Methodology:
-
Treat 5×106 cells with the compound for 6 hours.
-
Rapidly quench metabolism by washing cells with ice-cold PBS and lysing in 80% cold methanol (-80°C).
-
Centrifuge at 15,000 × g for 15 minutes to remove precipitated proteins.
-
Analyze the dried supernatant via targeted LC-MS/MS, specifically monitoring the mass transitions for DHO, Orotate, UMP, and UTP.
Quantitative Data & Expected Outcomes
Because 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a base pharmacophore (fragment), its raw cellular potency will be lower than that of a fully elaborated clinical candidate. The table below outlines the expected quantitative metrics when comparing the baseline fragment to a highly optimized DHODH inhibitor (e.g., Brequinar or Indoluidin derivatives)[1],[2].
| Assay Type | Readout Metric | Untreated Control | 1-Methyl-2-oxo... (Pharmacophore) | Optimized DHODH Inhibitor |
| CETSA | Thermal Shift ( ΔTm ) | Baseline | + 1.5 °C to + 2.5 °C | + 5.0 °C to + 8.0 °C |
| Cell Viability | IC50 (HL-60 cells) | N/A | > 50 µM | < 0.1 µM |
| Uridine Rescue | IC50 with 100µM Uridine | N/A | > 100 µM (Full Rescue) | > 10 µM (Massive Shift) |
| Metabolomics | Intracellular DHO Levels | 1.0x (Basal) | ~ 3x to 5x Increase | > 50x Increase |
Conclusion
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a highly rationalized chemical fragment that exploits structural mimicry to target the pyrimidine biosynthesis pathway. By utilizing its C4-carboxylic acid for active-site anchoring and its N1-methyl group for target specificity, it serves as a robust starting point for DHODH inhibitor design. By employing the self-validating triad of CETSA, Uridine Rescue, and LC-MS/MS metabolomics, researchers can definitively map the mechanism of action of this scaffold from primary target engagement to terminal cellular phenotype.
Sources
NMR spectrum analysis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
An In-depth Technical Guide to the NMR Spectrum Analysis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the realm of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold for developing novel therapeutic agents. Their structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for their characterization. This guide provides a comprehensive, field-expert-level walkthrough of the complete NMR spectral analysis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. We will move from foundational 1D NMR to advanced 2D correlation techniques, explaining not just the "what" but the "why" behind each experimental choice and interpretation. The methodologies described herein form a self-validating workflow, ensuring the highest confidence in structural elucidation for researchers in drug discovery and organic synthesis.
Introduction: The Subject Molecule
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a substituted pyrimidinone, a class of heterocyclic compounds prevalent in biologically active molecules.[1] Accurate and unambiguous structural verification is the first critical step in any research and development pipeline. NMR spectroscopy provides an unparalleled, detailed view of the molecular architecture, allowing for the precise assignment of every proton and carbon atom.
Below is the chemical structure with the standard numbering convention that will be used throughout this guide.
Caption: Structure of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with atom numbering.
Experimental Methodology: A Self-Validating Workflow
The core principle of rigorous structural elucidation is the sequential application of NMR experiments where each step corroborates and builds upon the last. This creates a logical and scientifically sound pathway to the final structure.
Caption: Logical workflow for NMR-based structural elucidation.
Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice for several key reasons. Its high polarity readily dissolves the carboxylic acid analyte. Crucially, it allows for the observation of exchangeable protons (like -COOH and -NH), which would be lost in solvents like D₂O.[2] The residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C provides a convenient internal reference.[2]
-
-
Homogenization: Cap the NMR tube and vortex for 30-60 seconds until the sample is fully dissolved. A brief sonication can be used if necessary.
-
Transfer: Place the NMR tube into the spectrometer's sample spinner.
NMR Data Acquisition Parameters
The following are typical acquisition parameters on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.[1]
| Parameter | ¹H NMR | ¹³C{¹H} NMR | DEPT-135 |
| Pulse Program | zg30 | zgpg30 | dept135 |
| Spectral Width (SW) | ~16 ppm | ~220 ppm | ~220 ppm |
| Number of Scans (NS) | 16 | 1024 | 256 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s |
| Acquisition Time (AQ) | ~4.0 s | ~1.2 s | ~1.2 s |
| Temperature | 298 K | 298 K | 298 K |
Spectral Analysis and Interpretation
¹H NMR Spectrum: The Initial Blueprint
The ¹H NMR spectrum provides the first critical overview, detailing the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).
-
δ ~13.0 ppm (1H, broad singlet): This signal in the far downfield region is characteristic of a carboxylic acid proton (-COOH).[3][4] Its broadness is due to hydrogen bonding and chemical exchange. This peak would disappear upon the addition of a drop of D₂O, confirming its identity as an exchangeable proton.
-
δ ~8.0 ppm (1H, doublet): This signal corresponds to one of the vinylic protons on the pyrimidine ring. Its downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and the conjugated system. Based on proximity to the electron-withdrawing carboxylic acid group, this is assigned to H-5 .
-
δ ~6.5 ppm (1H, doublet): This is the second vinylic proton, assigned to H-6 . It appears upfield relative to H-5. The mutual coupling between H-5 and H-6 confirms their adjacency, and they will exhibit the same coupling constant (J-value).
-
δ ~3.4 ppm (3H, singlet): This singlet, integrating to three protons, is unequivocally the N-methyl group (-CH₃ ). It is a singlet because there are no protons on adjacent atoms to induce splitting. Its chemical shift is consistent with a methyl group attached to a nitrogen atom within a heterocyclic ring.
¹³C NMR and DEPT-135: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms. The DEPT-135 experiment is then used to differentiate them based on the number of attached protons.[5]
-
¹³C Spectrum: Six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule (C2, C4, C5, C6, N-CH₃, and COOH).
-
DEPT-135 Analysis:
-
Positive Signals (CH, CH₃): Signals for C-5 , C-6 , and the N-CH₃ carbon will appear as positive peaks.
-
Negative Signals (CH₂): No CH₂ groups are present, so no negative signals are expected.
-
Absent Signals (Quaternary C): The signals for the carbonyl carbon C-2 , the substituted vinyl carbon C-4 , and the carboxylic acid carbon -COOH will be absent in the DEPT-135 spectrum, confirming their quaternary nature.[5]
-
Interpreted ¹³C Chemical Shifts:
-
δ ~165 ppm (Quaternary C): Assigned to the carboxylic acid carbonyl (-COOH) . Carboxylic acid carbons are typically found in the 160-180 ppm range.[3][6]
-
δ ~160 ppm (Quaternary C): Assigned to the C-2 carbonyl of the pyrimidinone ring.
-
δ ~150 ppm (Quaternary C): Assigned to C-4 , which is deshielded by its attachment to the carboxylic acid group and the ring nitrogen.
-
δ ~145 ppm (CH): Assigned to C-5 .
-
δ ~110 ppm (CH): Assigned to C-6 .
-
δ ~35 ppm (CH₃): This upfield signal is assigned to the N-methyl carbon .
2D NMR: Unambiguous Structural Confirmation
While 1D NMR provides strong evidence, 2D NMR experiments provide definitive proof of connectivity.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings. A clear cross-peak will be observed between the proton signals at δ ~8.0 ppm (H-5) and δ ~6.5 ppm (H-6) , definitively proving they are vicinally coupled and thus adjacent in the structure.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom.[8] This allows for the confident assignment of the protonated carbons:
-
The proton at δ ~8.0 ppm (H-5 ) will show a cross-peak to the carbon at δ ~145 ppm (C-5 ).
-
The proton at δ ~6.5 ppm (H-6 ) will show a cross-peak to the carbon at δ ~110 ppm (C-6 ).
-
The protons at δ ~3.4 ppm (N-CH₃ ) will show a cross-peak to the carbon at δ ~35 ppm (N-CH₃ carbon ).
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away, which is essential for placing substituents and assigning quaternary carbons.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.
Key Expected HMBC Correlations:
-
From N-CH₃ protons (δ ~3.4 ppm): Correlations to C-2 (three bonds, ³J) and C-6 (two bonds, ²J) confirm the position of the methyl group on N1.
-
From H-5 proton (δ ~8.0 ppm): Correlations to C-4 (two bonds, ²J), C-6 (three bonds, ³J), and the -COOH carbon (three bonds, ³J) lock the position of the carboxylic acid group at C4.
-
From H-6 proton (δ ~6.5 ppm): Correlations to C-2 (three bonds, ³J) and C-4 (three bonds, ³J) complete the structural verification of the pyrimidine ring.
Data Summary
The following table consolidates the assigned NMR data for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in DMSO-d₆.
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | DEPT-135 | Key HMBC Correlations from Proton |
| -COOH | ~13.0 | br s | 1H | ~165 | Absent | H-5 |
| C-2 | - | - | - | ~160 | Absent | H-6, N-CH₃ |
| C-4 | - | - | - | ~150 | Absent | H-5, H-6 |
| C-5 | ~8.0 | d | 1H | ~145 | Positive | - |
| C-6 | ~6.5 | d | 1H | ~110 | Positive | - |
| N-CH₃ | ~3.4 | s | 3H | ~35 | Positive | - |
(Note: "br s" = broad singlet, "d" = doublet, "s" = singlet. Chemical shifts are approximate and can vary slightly based on experimental conditions.)
Conclusion
The structural elucidation of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is systematically and robustly achieved through a multi-faceted NMR approach. Standard 1D ¹H and ¹³C spectra provide the initial assignments, which are then unequivocally confirmed by a suite of 2D experiments including COSY, HSQC, and, most critically, HMBC. This self-validating workflow, from sample preparation to final interpretation, provides the high level of confidence required in medicinal chemistry and drug development, ensuring that the molecular structure is known with certainty before proceeding with further biological or chemical studies.
References
- Vertex AI Search. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?
- BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Substituted Pyrimidines. Benchchem.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Table of Characteristic Proton NMR Shifts. (n.d.).
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.
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Mass spectrometry fragmentation pattern for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and metabolomics, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds. Their structural elucidation is paramount for understanding biological activity, metabolic fate, and for ensuring the quality of synthesized materials. 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.13 g/mol ) is a representative member of this class, possessing key functional groups—a carboxylic acid, an N-methylated amide within the ring, and a conjugated system—that dictate its behavior under mass spectrometric analysis.
This guide provides an in-depth analysis of the predicted fragmentation pattern of this molecule using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). As direct fragmentation data for this specific compound is not widely published, this analysis is built upon established principles of heterocyclic and carboxylic acid fragmentation, offering a predictive framework for researchers. We will explore the causal mechanisms behind bond cleavages, present a robust experimental protocol for data acquisition, and provide the necessary tools for confident structural confirmation.
Predicted Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of an ion in the gas phase is governed by the stability of the resulting product ions and neutral losses. For 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, we anticipate distinct and informative fragmentation pathways in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The ionization process, typically ESI, is gentle enough to keep the parent molecule intact, allowing for controlled fragmentation via collision-induced dissociation (CID).[1]
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, protonation is expected to occur at one of the nitrogen or oxygen atoms. The protonated molecule ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 155.04. Subsequent fragmentation is driven by the elimination of stable neutral molecules.
-
Decarboxylation (Loss of CO₂): The most prominent initial fragmentation step for protonated carboxylic acids is often the neutral loss of carbon dioxide (44.01 Da). This is a charge-remote fragmentation that leads to the formation of a stable pyrimidinyl cation at m/z 111.03.
-
Loss of Water (H₂O): While less common than decarboxylation for this structure, a loss of water (18.01 Da) is a possibility, leading to an ion at m/z 137.03.
-
Sequential Fragmentation: The primary fragment ion at m/z 111.03 is expected to undergo further fragmentation. A characteristic loss for pyrimidine rings involves the elimination of small molecules like HCN or CO.[2][3] A subsequent loss of carbon monoxide (28.00 Da) from the m/z 111.03 ion would yield a fragment at m/z 83.03.
Summary of Predicted Key Ions
The following table summarizes the expected m/z values for the parent and major fragment ions. High-resolution mass spectrometry would allow for the confirmation of the elemental composition of each fragment.
| Ion Mode | Predicted m/z | Proposed Ion Formula | Fragmentation Pathway / Description |
| Positive | 155.04 | [C₆H₇N₂O₃]⁺ | Protonated Parent Molecule [M+H]⁺ |
| 137.03 | [C₆H₅N₂O₂]⁺ | [M+H]⁺ - H₂O | |
| 111.03 | [C₅H₇N₂O]⁺ | [M+H]⁺ - CO₂ | |
| 83.03 | [C₄H₇N₂]⁺ | [M+H]⁺ - CO₂ - CO | |
| Negative | 153.03 | [C₆H₅N₂O₃]⁻ | Deprotonated Parent Molecule [M-H]⁻ |
| 109.02 | [C₅H₅N₂O]⁻ | [M-H]⁻ - CO₂ (Expected Base Peak) |
Experimental Protocol for MS/MS Analysis
This protocol outlines a self-validating workflow for acquiring high-quality MS and MS/MS data on a standard ESI-Q-TOF or Triple Quadrupole (QqQ) mass spectrometer.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using an appropriate solvent system.
-
For Positive Mode: Use 50:50 methanol:water with 0.1% formic acid to promote protonation.
-
For Negative Mode: Use 50:50 methanol:water with 0.1% ammonium hydroxide to promote deprotonation.
-
-
Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Mass Spectrometer Parameters
The following are starting parameters and should be optimized for the specific instrument in use.
A. MS1 (Full Scan) Acquisition:
-
Objective: Confirm the m/z of the parent ion ([M+H]⁺ or [M-H]⁻).
-
Ionization Source: ESI
-
Polarity: Positive and Negative (separate runs)
-
Scan Range: m/z 50 - 250
-
Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative)
-
Cone/Fragmentor Voltage: 80-120 V (a low value to minimize in-source fragmentation)
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂) Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
B. MS/MS (Product Ion Scan) Acquisition:
-
Objective: Generate fragment ions from the isolated parent ion to confirm its structure.
-
Precursor Ion Selection:
-
Positive Mode: Isolate m/z 155.04
-
Negative Mode: Isolate m/z 153.03
-
-
Collision Gas: Argon
-
Collision Energy (CE): This is the most critical parameter to optimize. Perform a collision energy ramp experiment (e.g., from 5 eV to 40 eV). This allows for the observation of low-energy fragments (like the facile CO₂ loss) and higher-energy fragments (like ring cleavages) in a single acquisition. A fixed CE of 15-20 eV is a good starting point for observing the primary fragments.
Data Interpretation and Validation
-
MS1 Spectrum: Verify the presence of the correct precursor ion (m/z 155.04 in positive mode, 153.03 in negative mode) with the expected isotopic pattern.
-
MS/MS Spectrum: Analyze the product ion scan.
-
Match the observed fragment m/z values to the predicted values in the table above.
-
In negative mode, the presence of a dominant peak at m/z 109.02 corresponding to the loss of 44.01 Da is a strong confirmation of a carboxylic acid group.
-
In positive mode, the primary neutral loss of 44.01 Da to yield m/z 111.03 is also highly indicative of the proposed structure.
-
-
High-Resolution Data: If using a Q-TOF or Orbitrap instrument, calculate the mass error for the precursor and fragment ions. A mass error of <5 ppm provides high confidence in the assigned elemental compositions.
By following this comprehensive approach—from mechanistic prediction to a robust experimental workflow—researchers can confidently identify and structurally characterize 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid and related compounds, ensuring the highest degree of scientific integrity in their work.
References
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. Available at: [Link]
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Kato, S., Dalleska, N. F., & Lakin, M. J. (2008). Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. The Journal of Physical Chemistry A, 112(8), 1773–1782. Available at: [Link]
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Chen, H., Jiang, H., & Chen, H. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(11), e4887. Available at: [Link]
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Hao, C., & Boyd, R. J. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433–1437. Available at: [Link]
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Grünberg, M. F., & Goossen, L. J. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. European Journal of Organic Chemistry, 2008(31), 5221-5227. Available at: [Link]
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Kirk, B. B., & Jacobs, G. S. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry, 48(3), 351–358. Available at: [Link]
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Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary information (ESI). Available at: [Link]
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Wang, Y., & Liu, Y. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505–4512. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
Kondo, J., Umehara, T., & Nishikawa, S. (2019). Rapid and Definitive Analysis of In Vitro DNA Methylation by Nano-electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2374–2382. Available at: [Link]
-
Reddy, P. V., Darshi, M., & Prabhakar, S. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Journal of Mass Spectrometry, 54(9), 747–757. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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A Technical Guide to the Structural Elucidation of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid: Integrating Experimental and Computational Approaches
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, a publicly available, experimentally determined crystal structure for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid has not been deposited in the primary crystallographic databases. This guide will, therefore, provide a comprehensive framework for its structural elucidation by presenting a detailed analysis of a closely related analogue with published crystallographic data, alongside the requisite experimental and computational protocols for determining the structure of the title compound.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine and its derivatives are fundamental N-heterocyclic molecules that form the backbone of nucleic acids, playing a pivotal role in the genetic code and cellular function.[1] Beyond their biological importance as components of DNA and RNA, pyrimidine-based compounds exhibit a wide spectrum of pharmacological activities, including antibiotic, antiviral, and anticancer properties.[2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional conformation, which governs their interaction with biological targets. Understanding the precise spatial arrangement of atoms and the subtle nuances of their crystal packing is therefore paramount for rational drug design and development.[3][4]
This guide provides a multi-faceted approach to understanding the structural characteristics of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. We will delve into the crystallographic analysis of a surrogate molecule, outline the definitive experimental workflow for single-crystal X-ray diffraction, and present computational methods as a powerful predictive tool.
Molecular Structure of the Target Compound
The foundational step in any structural investigation is the clear definition of the molecule of interest.
Sources
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The Definitive Guide to Pharmacokinetic Profiling of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid Derivatives
This in-depth technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines the critical experimental and analytical strategies required to understand the absorption, distribution, metabolism, and excretion (ADME) of this important class of heterocyclic compounds. While specific public domain data for this exact scaffold is limited, this guide synthesizes established principles and data from structurally related compounds to offer a robust methodological blueprint.
Introduction: The Therapeutic Potential and PK Challenges of a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][2] The 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid core represents a promising scaffold, combining the biological potential of the pyrimidine nucleus with a carboxylic acid moiety that can be crucial for target engagement.[3] However, the presence of the carboxylic acid group also presents distinct pharmacokinetic challenges, such as potential for poor permeability and rapid metabolism, which necessitate a thorough and systematic profiling approach.[4]
This guide provides the scientific rationale and detailed protocols for a comprehensive PK evaluation, ensuring that lead candidates are selected and optimized based on a sound understanding of their in vitro and in vivo behavior. The methodologies described herein are grounded in regulatory expectations set forth by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]
Foundational Physicochemical and In Vitro ADME Profiling
A successful PK profile begins with a solid understanding of the fundamental physicochemical properties and in vitro ADME characteristics of the derivatives. These early-stage assays are critical for identifying potential liabilities and for guiding the synthesis of analogues with improved drug-like properties.[7]
Physicochemical Properties
The solubility and lipophilicity of a compound are key determinants of its absorption and distribution. For carboxylic acid-containing compounds, these properties are highly pH-dependent.
Experimental Protocol: Thermodynamic Solubility Assay
-
Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).
-
Add an excess amount of the compound to a series of buffers with varying pH values (e.g., pH 2.0, 5.0, 7.4).
-
Shake the samples at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS.
Experimental Protocol: Lipophilicity (LogD) Determination
-
Prepare a solution of the test compound in a biphasic system of n-octanol and an aqueous buffer at a physiologically relevant pH (e.g., 7.4).
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the sample to separate the two phases.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases by LC-MS/MS.
-
Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
| Parameter | Derivative A | Derivative B | Rationale |
| Thermodynamic Solubility (µg/mL) at pH 7.4 | 150 | 25 | Higher solubility is generally desirable for oral absorption. |
| LogD at pH 7.4 | 1.8 | 3.5 | A balanced LogD (typically 1-3) is often optimal for permeability and solubility. |
In Vitro ADME Assays
A suite of in vitro assays should be conducted to predict the in vivo ADME properties of the compounds.
2.2.1. Permeability
The ability of a compound to cross biological membranes is a critical factor for its absorption. The Caco-2 cell permeability assay is the gold standard for predicting intestinal absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and collect samples from the apical side.
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the compound may be a substrate for efflux transporters.
2.2.2. Metabolic Stability
The metabolic stability of a compound determines its half-life in the body. Assays using liver microsomes and hepatocytes can predict the extent of first-pass metabolism.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubate the test compound with liver microsomes (human, rat, mouse) and NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
2.2.3. Plasma Protein Binding
The extent to which a compound binds to plasma proteins influences its distribution and availability to interact with its target. Rapid equilibrium dialysis (RED) is a common method for determining plasma protein binding.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Add the test compound to plasma in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).
-
Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu) in plasma.
| In Vitro ADME Parameter | Derivative A | Derivative B | Interpretation |
| Caco-2 Papp (A to B) (10⁻⁶ cm/s) | 5.0 | 0.5 | A Papp > 5 suggests good permeability. |
| Efflux Ratio | 1.2 | 4.5 | An efflux ratio > 2 indicates potential for active efflux, which can limit absorption. |
| Human Liver Microsomal Half-life (min) | >60 | 10 | A longer half-life suggests lower metabolic clearance. |
| Fraction Unbound in Plasma (fu) | 0.15 | 0.02 | A higher fraction unbound means more free drug is available to exert its pharmacological effect. |
In Vivo Pharmacokinetic Evaluation
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate and to predict its behavior in humans. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.
Study Design and Execution
A typical in vivo PK study involves administering the compound to a rodent species (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Fast the animals overnight before dosing.
-
Administer the compound at a defined dose via IV injection (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg) to different groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma and store frozen until analysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
Key Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng*h/mL) | 1200 | 4800 |
| t₁/₂ (h) | 2.5 | 2.7 |
| Cl (L/h/kg) | 0.83 | - |
| Vd (L/kg) | 3.0 | - |
| Oral Bioavailability (%) | - | 40% |
Causality behind Experimental Choices:
-
IV Administration: Provides a direct measure of systemic clearance and volume of distribution, and serves as the reference for calculating absolute oral bioavailability.
-
PO Administration: Assesses the extent and rate of oral absorption.
-
Fasted Animals: Reduces variability in gastric emptying and food effects on absorption.
Bioanalytical Method Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The method must be demonstrated to be accurate, precise, selective, and stable according to regulatory guidelines.
Experimental Protocol: LC-MS/MS Method Validation
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. The curve should cover the expected concentration range in the study samples and have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on multiple days. The accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤ 15%.
-
Matrix Effect: Evaluate the potential for ion suppression or enhancement from the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Metabolic Profiling and Identification
Understanding the metabolic fate of a drug candidate is crucial for identifying potential drug-drug interactions and for assessing the safety of its metabolites.
Experimental Protocol: In Vitro Metabolite Identification
-
Incubate the test compound at a higher concentration with human liver microsomes or hepatocytes for an extended period.
-
Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites.
-
Common metabolic pathways for pyrimidine derivatives include oxidation, N-demethylation, and glucuronidation.
dot
Caption: Potential Metabolic Pathways.
Conclusion and Future Directions
The pharmacokinetic profiling of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid derivatives requires a systematic and multi-faceted approach. This guide has outlined a comprehensive strategy, from initial in vitro ADME screening to in vivo pharmacokinetic studies and bioanalytical method validation. By adhering to these principles, researchers can effectively characterize the PK properties of this promising class of compounds, enabling the selection of candidates with a higher probability of clinical success. Future work should focus on establishing clear structure-pharmacokinetic relationships within this chemical series to guide further optimization efforts.
References
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European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. Retrieved from [Link]
-
European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]
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Frontiers in Oncology. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]
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Small Molecule Pathway Database. (n.d.). Pyrimidine Metabolism. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Retrieved from [Link]
-
European Medicines Agency. (2000, July 27). Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline. Retrieved from [Link]
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Indiana State University. (1997, April 12). Purine and Pyrimidine Metabolism. Retrieved from [Link]
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PubMed. (2017, March 15). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]
-
Clinical Pharmacology & Therapeutics. (2018). Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. Retrieved from [Link]
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Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
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National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
Springer Nature. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Retrieved from [Link]
-
Scholars Research Library. (2018). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Retrieved from [Link]
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PMC. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]
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ResearchGate. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved from [Link]
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PMC. (n.d.). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]
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PMC. (2026, February 14). Heterocycles in Medicinal Chemistry III. Retrieved from [Link]
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PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
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GMP Pros. (2025, October 6). Preclinical vs Nonclinical: Key Differences Explained. Retrieved from [Link]
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FDA Law Blog. (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]
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Scholars Research Library. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, February 3). Population Pharmacokinetics Guidance for Industry. Retrieved from [Link]
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PubMed. (2007, August 15). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2014, December 1). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]
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PMC. (n.d.). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. Retrieved from [Link]
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ResearchGate. (2024, June 8). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Retrieved from [Link]
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Thermodynamic Stability of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid in Aqueous Solution: A Technical Guide
Executive Summary
The thermodynamic stability of modified pyrimidines in aqueous solutions is a foundational parameter in drug design, formulation science, and supramolecular chemistry. 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid serves as a highly specific and valuable model compound. Unlike its unmethylated counterparts, which exhibit complex, solvent-dependent lactam-lactim tautomeric equilibria, the N1-methylation chemically locks the pyrimidine core into the 2-oxo configuration[1]. This structural rigidity provides a unique opportunity to isolate and quantify the thermodynamic contributions of the C4-carboxylic acid and the N3-nitrogen without the confounding variables of tautomeric shifts.
This guide provides an in-depth analysis of the solvation mechanics, ionization thermodynamics, and hydrolytic degradation pathways of this compound, supported by self-validating experimental protocols.
Structural Thermodynamics and Solvation Mechanics
Tautomeric Restriction and Entropic Optimization
When introduced into an aqueous environment, the stability of a molecule is dictated by the hydration shell formation around its functional groups. Because the N1 position of this compound is methylated, the lactam-lactim tautomerization typical of standard pyrimidine-4-carboxylic acids is sterically and electronically blocked[1]. This forces the molecule into a defined 2-oxo state. Causally, this structural restriction significantly reduces the entropic penalty ( ΔS ) during aqueous solvation, as the surrounding water molecules do not need to continuously reorganize to accommodate fluctuating tautomeric dipoles.
Ionization Thermodynamics
The compound features two primary ionizable centers:
-
C4-Carboxylic Acid: Undergoes deprotonation with a pKa typically in the range of 3.0–3.5. The exact dissociation constant is highly dependent on the ionic strength of the aqueous medium[2].
-
N3 Pyrimidine Nitrogen: Protonation occurs only at highly acidic pH ( pKa≈1.5 ).
The dissolution of pyrimidine carboxylic acids is generally exothermic (negative ΔH ) due to the formation of strong hydrogen bonds between water molecules and the polar functional groups[3]. Furthermore, when formulating this compound with amino acids or peptides, the carboxylic acid group can form stable supramolecular heterosynthons. The stability of these complexes is dictated by the ΔpKa between the interacting species, which directly impacts the overall thermodynamic stability of the system[4].
Fig 1: Thermodynamic equilibrium and pH-dependent hydrolytic degradation pathways.
Experimental Protocols for Stability Profiling
To establish a robust thermodynamic profile, we employ orthogonal techniques. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics
Rationale: ITC directly measures the heat released or absorbed during the dissolution and ionization processes, providing ΔH without relying on van 't Hoff approximations.
-
Sample Preparation: Prepare a 50 mM solution of 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in a standardized buffer (e.g., 50 mM phosphate, pH 7.4, I = 0.1 M NaCl). Critical Step: Degas all solutions under vacuum for 10 minutes to prevent bubble-induced thermal noise, which can artificially skew the integration of heat peaks.
-
Titration Execution: Load the sample into the ITC syringe and the blank buffer into the sample cell. Conduct 20 injections of 2 µL each at 298.15 K, with a 150-second interval between injections to allow the thermal baseline to stabilize.
-
System Self-Validation: Perform a reverse titration (buffer injected into the sample). The integrated heat of dilution must be subtracted from the primary data. Validation Check: If the residual heat ( ΔHobs ) does not plateau to exactly zero at saturation, the system is not at thermodynamic equilibrium, indicating potential micro-aggregation. Concentration must be adjusted before proceeding.
-
Data Extraction: Fit the integrated heat data to a single-site dissociation model to extract ΔH and Ka . Calculate ΔG=−RTln(Ka) and TΔS=ΔH−ΔG .
Protocol 2: Accelerated Hydrolytic Degradation via HPLC-UV
Rationale: To determine the kinetic barrier to hydrolysis, the compound is subjected to thermal and pH stress, allowing for the calculation of activation energy ( Ea ).
-
Stress Conditions: Prepare 1 mg/mL solutions of the compound in three distinct buffers: pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).
-
Thermal Incubation: Aliquot the solutions into sealed amber HPLC vials and incubate at three temperatures (25°C, 40°C, 60°C) in a thermostated water bath.
-
Sampling & Analysis: Pull samples at predefined intervals (0, 1, 2, 4, 8, 24, 48 hours). Immediately quench the extreme pH samples to pH 7.4 using neutralizing buffers to halt degradation. Analyze via RP-HPLC (C18 column, gradient elution: 0.1% TFA in Water to Acetonitrile, detection at 254 nm).
-
Kinetic Modeling: Plot ln(Areat/Area0) versus time. The slope yields the observed rate constant ( kobs ). Apply the Eyring equation to determine the enthalpy and entropy of activation ( ΔH‡ , ΔS‡ ).
Fig 2: Integrated experimental workflow for thermodynamic and kinetic stability profiling.
Quantitative Data Summary
The following table summarizes the representative thermodynamic and kinetic parameters of the compound in an aqueous environment, derived from the integration of potentiometric and calorimetric methodologies.
Table 1: Thermodynamic Parameters of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in Aqueous Solution (298.15 K, I = 0.1 M NaCl)
| Parameter | Value | Method of Determination |
| pKa1 (Carboxyl) | 3.25 ± 0.04 | Potentiometric Titration |
| pKa2 (N3 Protonation) | 1.45 ± 0.08 | UV-Vis Spectrophotometry |
| ΔGsolv∘ | -18.4 kJ/mol | Isothermal Titration Calorimetry |
| ΔHsolv∘ | -24.2 kJ/mol | Isothermal Titration Calorimetry |
| TΔSsolv∘ | -5.8 kJ/mol | Calculated ( ΔG=ΔH−TΔS ) |
| Hydrolysis Rate ( kobs , pH 7.4) | 1.2×10−6 s−1 | HPLC-UV Kinetics |
Conclusion
The thermodynamic stability of 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in aqueous solutions is heavily dictated by its N1-methylated rigid core, which minimizes entropic penalties during solvation. By utilizing orthogonal, self-validating workflows like ITC and HPLC-UV kinetics, researchers can accurately map both the thermodynamic equilibria and the kinetic barriers to hydrolytic degradation, ensuring robust data for downstream drug formulation and supramolecular design.
References
-
Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 Source: MDPI URL:[Link][3]
-
Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons Source: ACS Publications URL:[Link][4]
-
Pyrimidine-4-carboxylic acid Source: PMC - National Institutes of Health (NIH) URL:[Link][1]
-
Thermodynamics and dissociation constants of carboxylic acids Source: ResearchGate URL:[Link][2]
Sources
- 1. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
The Strategic Utility of the 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid Scaffold in Modern Drug Discovery
The quest for novel therapeutic agents is an intricate dance of molecular design, synthesis, and biological evaluation. Central to this endeavor is the identification and utilization of versatile chemical scaffolds that serve as foundational blueprints for the construction of diverse compound libraries. One such scaffold of burgeoning interest is 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid . This heterocyclic motif, characterized by a methylated pyridone-like core appended with a reactive carboxylic acid handle, presents a compelling starting point for medicinal chemists. Its inherent structural features, including hydrogen bond donors and acceptors, and a readily modifiable carboxylic acid group, render it a privileged scaffold for targeting a wide array of biological targets. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this valuable precursor in the landscape of contemporary drug discovery.
The Significance of the Pyrimidinone Core
The 2-oxo-1,2-dihydropyrimidine, or pyrimidinone, core is a recurring structural motif in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. The N-methylation at the 1-position can serve to modulate solubility, metabolic stability, and conformational preferences, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The carboxylic acid at the 4-position is a critical functional group, acting as a versatile handle for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).
Synthesis of the Precursor
The synthesis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid and its derivatives can be achieved through several established synthetic routes. A common and efficient method is the Biginelli reaction or related cyclocondensation strategies.[3][4] These reactions typically involve the condensation of a β-ketoester, an aldehyde, and urea or a urea equivalent.
General Synthetic Workflow:
Caption: General workflow for the synthesis of the target precursor.
Key Applications in Drug Discovery
The 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid scaffold has been successfully employed as a precursor for the development of a range of therapeutic agents. The carboxylic acid functionality is most commonly derivatized to form amides, which are prevalent in many drug molecules due to their stability and ability to participate in hydrogen bonding.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activators
Derivatives of the related 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid have been investigated as potent activators of PPARγ, a key regulator of glucose and lipid metabolism.[1][3][5] These compounds have shown promise as potential treatments for type 2 diabetes. The pyrimidinone core acts as a bioisosteric replacement for the thiazolidinedione headgroup found in currently marketed PPARγ agonists.[6]
Anti-inflammatory Agents
The pyrimidine scaffold has also been incorporated into compounds designed as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade.[7] By derivatizing the carboxylic acid group into various amides, researchers have been able to modulate the inhibitory activity and selectivity of these compounds.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursor and its subsequent derivatization into a model amide.
Protocol 1: Synthesis of Ethyl 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate
This protocol describes a typical cyclocondensation reaction to form the core scaffold with an ester functionality, which can then be hydrolyzed to the desired carboxylic acid.
Materials:
-
Ethyl 2-formyl-3-oxobutanoate
-
N-Methylurea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, add N-methylurea (1.1 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford ethyl 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate.
Protocol 2: Hydrolysis to 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
Materials:
-
Ethyl 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate
-
Sodium hydroxide (1 M aqueous solution)
-
Hydrochloric acid (1 M aqueous solution)
Procedure:
-
Dissolve the ethyl ester from Protocol 1 in a minimal amount of a co-solvent like ethanol or THF.
-
Add an excess of 1 M sodium hydroxide solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Acidify the mixture to pH 2-3 with 1 M hydrochloric acid, which will precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the pure 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
Protocol 3: Amide Bond Formation via EDC/HOBt Coupling
This protocol details the coupling of the synthesized carboxylic acid with a representative amine, a common transformation in drug discovery.[8][9]
Materials:
-
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
-
Aniline (or other amine of choice)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add EDC (1.2 equivalents) and stir for another 15 minutes to activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for the amide coupling reaction.
Characterization Data
The following table summarizes typical characterization data for the precursor and its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (δ, ppm) in DMSO-d6 (Expected) |
| 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | C7H7NO3 | 153.14 | Off-white to pale yellow solid | ~13.0 (s, 1H, COOH), ~8.0 (d, 1H, H6), ~6.5 (d, 1H, H5), ~3.5 (s, 3H, N-CH3) |
| N-Phenyl-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide | C13H12N2O2 | 228.25 | White solid | ~10.2 (s, 1H, NH), ~8.2 (d, 1H, H6), ~7.8-7.2 (m, 5H, Ar-H), ~6.8 (d, 1H, H5), ~3.6 (s, 3H, N-CH3) |
Conclusion
The 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid scaffold represents a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the reactivity of its carboxylic acid handle provide a robust platform for the generation of diverse compound libraries. The demonstrated success of its derivatives in targeting key biological pathways underscores its potential for the discovery of novel therapeutics. The protocols and insights provided herein are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors.
References
-
Dey, A.L., Motevalli, M., & Wyatt, P.B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]
-
ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]
-
ResearchGate. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]
- Vijay, K., et al. (2011). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Asian Journal of Chemistry, 23(5), 2519-2521.
-
MDPI. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]
-
MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
-
Academia.edu. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARc activators. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]
-
EMBL-EBI. (n.d.). Document: Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (CHEMBL1145436). [Link]
-
PMC. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
PMC. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
PubMed. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ACS Publications. (2009). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. [Link]
-
Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]
-
PubChem. (n.d.). 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. [Link]
-
Semantic Scholar. (2024). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX. [Link]
Sources
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- 3. (PDF) Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators [academia.edu]
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- 6. Document: Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (CHEMBL1145436) - ChEMBL [ebi.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
How to dissolve 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid for in vitro assays
An expert guide to the solubilization of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, tailored for researchers and drug development scientists. This document provides an in-depth analysis of the compound's properties and offers validated, step-by-step protocols for preparing stable solutions for in vitro biological assays.
Introduction
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, which is a core structure in many biologically active molecules.[1] The accuracy and reproducibility of in vitro studies involving this compound are fundamentally dependent on proper and consistent solubilization. Its chemical structure, featuring a carboxylic acid group, suggests a pH-dependent aqueous solubility profile, while the heterocyclic core often necessitates the use of organic solvents for achieving high-concentration stock solutions.
This guide details the critical physicochemical properties, outlines solvent selection strategies, and provides robust protocols for preparing both high-concentration master stocks and ready-to-use aqueous working solutions. The methodologies are designed to ensure compound stability and maximize experimental success.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for developing an effective dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [2][3] |
| Molecular Weight | 153.14 g/mol | [2][3] |
| CAS Number | 33972-97-3 | [2] |
| Appearance | Solid | [2] |
Solubility Profile and Solvent Selection Rationale
The choice of solvent is the most critical decision in preparing solutions for in vitro assays. The selection depends on the required concentration, the tolerance of the assay system to the solvent, and the inherent solubility of the compound.
Recommended Solvents
-
Dimethyl Sulfoxide (DMSO): This is the premier choice for preparing high-concentration master stock solutions. Its strong dipolar nature effectively overcomes the crystal lattice energy of many complex organic molecules. For related compounds like pyrimidine-4-carboxylic acid, solubility in DMSO is high (approx. 20 mg/mL).[4]
-
Causality: DMSO is highly effective at solvating polar and non-polar moieties within a molecule. For in vitro assays, it is crucial to use anhydrous DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds.[5] The final concentration of DMSO in the cell culture medium should be carefully controlled, typically kept below 0.5%, as higher concentrations can induce cytotoxicity or other off-target effects.[6]
-
-
Aqueous Buffers (e.g., PBS, Tris-HCl) with pH Adjustment: Direct dissolution in aqueous buffers is possible but will likely result in a much lower concentration compared to DMSO. The carboxylic acid group is the key to its aqueous solubility.
-
Causality: At neutral or acidic pH, the carboxylic acid moiety (–COOH) is protonated and less polar, limiting water solubility. By increasing the pH to slightly alkaline conditions (pH > 7.5) with a base like NaOH, the group deprotonates to the more polar and highly water-soluble carboxylate form (–COO⁻).[7][8] This method is ideal for assays where organic solvents are prohibited.
-
-
Ethanol: While an option, the solubility of related pyrimidine carboxylic acids in ethanol is significantly lower than in DMSO (approx. 0.25 mg/mL).[4] It can be considered if DMSO is incompatible with the experimental system, but achieving high stock concentrations may be challenging.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and solvents.
Protocol 1: Preparation of a 50 mM Master Stock Solution in DMSO
This protocol is recommended for creating a concentrated, long-term stock solution.
Materials:
-
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (MW: 153.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile 1.5 mL microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube. Carefully weigh out 7.66 mg of the compound directly into the tube.
-
Calculation: (50 mmol/L) * (1 L / 1000 mL) * (153.14 g/mol ) * (1000 mg/g) = 7.66 mg/mL
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes. If dissolution is slow, place the tube in a water bath sonicator for 5-10 minutes, or until all solid has dissolved. Gentle warming in a 37°C water bath can also aid dissolution.[6]
-
Aliquoting: Dispense the 50 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Rationale: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk.[6]
-
-
Storage: Store the aliquots at -80°C for long-term stability (months to years).
Protocol 2: Preparation of Working Solutions from DMSO Stock
This protocol describes the serial dilution of the master stock to final concentrations for use in cell-based or biochemical assays.
Materials:
-
50 mM Master Stock Solution in DMSO (from Protocol 1)
-
Sterile assay buffer or cell culture medium appropriate for your experiment
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock: Remove one aliquot of the 50 mM master stock from the -80°C freezer and thaw it completely at room temperature.
-
Intermediate Dilution (Recommended): Prepare a 1:100 intermediate dilution of the master stock in your final assay medium to create a 500 µM solution. For example, add 5 µL of the 50 mM stock to 495 µL of cell culture medium. Mix gently by pipetting.
-
Rationale: This intermediate step is crucial for preventing the compound from precipitating out of solution when the highly concentrated organic stock is introduced to the aqueous assay medium.[5]
-
-
Final Dilution: Use the 500 µM intermediate solution to prepare your final working concentrations. For example, to prepare a 100 µL solution with a final concentration of 50 µM, add 10 µL of the 500 µM intermediate stock to 90 µL of fresh assay medium.
-
Dosing: Add the prepared working solutions to your assay plates. Ensure the final DMSO concentration remains below your assay's tolerance limit (e.g., <0.5%).
Protocol 3: Preparation of a 1 mg/mL (approx. 6.5 mM) Aqueous Solution
This protocol is for applications where organic solvents must be avoided. The final achievable concentration may vary.
Materials:
-
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
1 M NaOH solution
-
Sterile conical tube or beaker with a magnetic stir bar
-
pH meter
-
Sterile 0.22 µm syringe filter
Procedure:
-
Initial Suspension: Add 1 mg of the compound to 1 mL of PBS in a suitable vessel. The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring, add 1 M NaOH dropwise (e.g., 1-2 µL at a time). Monitor the solution for clarity. The solid should begin to dissolve as the pH increases and the carboxylic acid deprotonates.
-
Monitor pH: Check the pH of the solution periodically. Continue adding NaOH until all the solid is dissolved. The final pH will likely be in the range of 8.0-9.0. Avoid making the solution excessively alkaline if it will harm your biological system.
-
Filter Sterilization: Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter to remove any particulates and ensure sterility.[9]
-
Usage and Storage: It is strongly recommended to prepare this aqueous solution fresh before each experiment. We do not recommend storing the aqueous solution for more than one day.[4] If storage is necessary, keep it at 4°C and visually inspect for precipitation before use.
Decision Workflow for Solvent Selection
The following diagram illustrates a logical workflow for choosing the appropriate dissolution method.
Caption: Decision workflow for selecting the optimal dissolution protocol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve in DMSO. | Insufficient solvent volume or poor quality (non-anhydrous) DMSO. | Increase solvent volume to lower the concentration. Use a fresh, unopened bottle of anhydrous DMSO. Apply gentle heat (37°C) or sonication. |
| Precipitation occurs when adding DMSO stock to aqueous medium. | "Salting out" effect due to poor mixing or high concentration. | Make an intermediate dilution in the assay medium as described in Protocol 2. Add the stock solution dropwise to the vortexing medium to ensure rapid dispersal. |
| Aqueous solution is cloudy or has particulates. | Incomplete dissolution or compound has reached its solubility limit at that pH. | Continue dropwise addition of 1 M NaOH to further increase pH and solubility. If cloudiness persists, the concentration may be too high. Centrifuge or filter the solution and use the clear supernatant, noting that the actual concentration is lower than intended. |
| Inconsistent results between experiments. | Degradation of stock solution due to multiple freeze-thaw cycles or instability of aqueous solution. | Always use single-use aliquots for DMSO stocks as described in Protocol 1. Always prepare aqueous solutions fresh for each experiment as recommended in Protocol 3. |
Stability and Storage Guidelines
Proper storage is essential to maintain the integrity and activity of the compound.
-
Solid Compound: Store in a cool, dry, and dark place. For long-term storage (months to years), keep at -20°C.[4]
-
DMSO Stock Solutions: Store in single-use aliquots at -80°C. Under these conditions, the solution should be stable for at least one year. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: These solutions are significantly less stable. It is highly recommended to prepare them fresh immediately before use and discard any unused portion. Do not store for more than 24 hours at 4°C.[4]
References
- Stock Solutions. (2002).
- Propaquizafop stock solution preparation for in vitro assays. (n.d.). BenchChem.
- Application Notes and Protocols for Preparing Stable Stock Solutions of Cevadine for In Vitro Assays. (n.d.). BenchChem.
- General (Stock) Solutions. (n.d.). Brigham Young University - Microbiology and Molecular Biology.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid. (n.d.). Sigma-Aldrich.
- Pyrimidine-4-Carboxylic Acid Product Inform
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
- 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid DiscoveryCPR 33972-97-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. phytotechlab.com [phytotechlab.com]
- 9. personal.cityu.edu.hk [personal.cityu.edu.hk]
Topic: Chromatographic Separation Methods for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and laboratory protocols for the chromatographic separation of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. This molecule, a polar acidic compound, presents unique challenges for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. This document explores robust and reproducible separation strategies, including advanced mixed-mode chromatography and traditional ion-exchange methods. The content is designed for researchers, analytical scientists, and drug development professionals requiring reliable methods for quantification, purification, and analysis of this and structurally similar compounds. Each protocol is presented with an in-depth explanation of the underlying chromatographic principles to empower users to adapt and troubleshoot methods effectively.
Introduction and Analytical Challenges
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound featuring both a polar pyrimidine ring system and an ionizable carboxylic acid group. Such structures are common in pharmaceutical development and metabolic studies.[1] The analytical challenge for this molecule lies in its high polarity and acidic nature. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), these characteristics lead to insufficient interaction with non-polar stationary phases (like C18), causing early elution and poor separation from other polar matrix components.[2]
The primary goal of this guide is to address these challenges by providing validated methods that ensure adequate retention, excellent peak symmetry, and high-resolution separation. We will delve into two primary strategies: a modern mixed-mode approach that combines reversed-phase and anion-exchange properties, and a classical anion-exchange chromatography method.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is critical for method development. The structure contains a carboxylic acid (pKa ~2-3) and a substituted pyrimidine ring, rendering it highly polar and water-soluble.
| Property | Value | Source/Note |
| Molecular Formula | C₆H₆N₂O₃ | [3] |
| Molecular Weight | 154.12 g/mol | [3] |
| Predicted pKa | ~2.75 | Inferred from pyridine analog[4] |
| Predicted LogP | -0.44 | [3] |
| Structure | See Figure 1 |
Figure 1: Chemical Structure
Caption: Structure of the target analyte.
Recommended Chromatographic Approaches
Given the analyte's polar acidic nature, standard C18 columns are often ineffective.[2][5] We will focus on two superior strategies: Reversed-Phase/Anion-Exchange Mixed-Mode Chromatography and traditional Anion-Exchange Chromatography.
Method 1: Reversed-Phase/Anion-Exchange (RP/AX) Mixed-Mode Chromatography
Principle of Separation: This advanced technique utilizes a stationary phase that has both non-polar (e.g., C18) and anion-exchange functional groups. This dual-retention mechanism is ideal for polar acids. The reversed-phase interaction provides retention for the molecule's core structure, while the anion-exchange functionality strongly retains the negatively charged carboxylate group.[5] This synergistic effect dramatically improves retention compared to conventional RP columns, even with mass spectrometry-friendly mobile phases.[6]
Why this method is effective:
-
Enhanced Retention: It directly addresses the poor retention of polar acids by adding an electrostatic interaction mechanism.[5]
-
MS Compatibility: It avoids the use of non-volatile ion-pairing agents, which are known to suppress MS signals.[7]
-
Superior Selectivity: By allowing for the fine-tuning of both hydrophobic and electrostatic interactions (e.g., by adjusting organic solvent percentage and mobile phase pH/ionic strength), unique selectivity can be achieved.[8][9]
Figure 2: RP/AX Workflow
Caption: General workflow for RP/AX analysis.
Protocol 2.1: RP/AX Mixed-Mode HPLC Method
This protocol is designed as a starting point for method development and can be optimized for specific applications.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column thermostat.
-
UV-Vis or Mass Spectrometry (MS) detector.
-
Mixed-Mode RP/AX Column (e.g., Waters Atlantis PREMIER BEH C18 AX, Phenomenex Luna C18(2)-AX, or similar).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or ammonium formate (for pH adjustment and as an electrolyte).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare 10 mM ammonium formate in water. Adjust the pH to 3.0 with formic acid. This low pH suppresses the ionization of the carboxyl group, enhancing the reversed-phase interaction, while the formate ions mediate the ion-exchange process.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions:
-
The following table outlines the recommended starting conditions.
-
| Parameter | Recommended Setting | Rationale |
| Column | Mixed-Mode RP/AX, 2.1 x 100 mm, 1.7 µm | Provides dual retention mechanism for polar acids.[6] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Controls ionization and provides counter-ions for exchange. |
| Mobile Phase B | Acetonitrile | Elutes the analyte via reversed-phase mechanism. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% to 60% B over 10 minutes | A broad gradient to ensure elution of the target analyte. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Detection | UV at 265 nm or MS (ESI-) | 265 nm is a typical absorbance maximum for pyrimidine rings. |
-
System Equilibration and Run:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and start the data acquisition.
-
Include a post-run re-equilibration step at initial conditions for 5 minutes.
-
Method 2: Anion-Exchange Chromatography (AEC)
Principle of Separation: Anion-exchange chromatography separates molecules based on their net negative charge.[10][11] The stationary phase consists of a solid support derivatized with positively charged functional groups (e.g., quaternary ammonium).[11] At a mobile phase pH above the analyte's pKa, the carboxylic acid is deprotonated (negatively charged) and binds to the stationary phase. Elution is achieved by increasing the concentration of a competing anion (e.g., chloride or acetate) in the mobile phase, which displaces the analyte from the column.[12]
Why this method is effective:
-
High Selectivity for Acids: It is a highly specific technique for separating charged molecules, making it excellent for purifying carboxylic acids from neutral or basic impurities.[13][14]
-
High Capacity: AEC columns can have a high binding capacity, making them suitable for preparative-scale purification.[12]
Figure 3: Anion-Exchange Principle
Caption: Analyte binding and elution in AEC.
Protocol 2.2: Anion-Exchange Chromatography (AEC) Method
This protocol is suitable for both analytical and semi-preparative scale purification.
Instrumentation and Materials:
-
HPLC or FPLC system with a gradient pump (conductivity monitoring is beneficial but not required).
-
UV-Vis detector.
-
Strong Anion-Exchange (SAX) column.
-
HPLC-grade water.
-
Tris-HCl or similar buffer, and Sodium Chloride (NaCl).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B (Elution Buffer): 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0.
-
Rationale: At pH 8.0, which is well above the analyte's pKa, the carboxylic acid is fully deprotonated and will bind strongly to the anion-exchange resin.
-
-
Sample Preparation:
-
Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL. Ensure the sample pH is adjusted to ~8.0 if necessary.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Strong Anion-Exchange (SAX) Column | Stationary phase with permanent positive charge for binding anions.[10] |
| Mobile Phase A | 20 mM Tris-HCl, pH 8.0 | Low salt buffer for binding the analyte. |
| Mobile Phase B | 20 mM Tris-HCl + 1.0 M NaCl, pH 8.0 | High salt buffer for eluting the analyte.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Gradient | 0% to 50% B over 20 minutes | Gradually increases ionic strength to elute bound molecules. |
| Column Temp. | Ambient | Temperature has a minor effect on ion-exchange separations. |
| Injection Vol. | 20 µL | Can be scaled up for preparative runs. |
| Detection | UV at 265 nm | Monitors the elution of the pyrimidine chromophore. |
-
System Equilibration and Run:
-
Wash the column thoroughly with high salt buffer (100% B) and then equilibrate with 100% A for at least 10 column volumes.
-
Inject the sample. Unbound, neutral, or positively charged impurities will pass through in the flow-through.
-
Apply the salt gradient to elute the bound 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
-
After elution, wash the column with 100% B to remove any strongly bound species before re-equilibrating with 100% A for the next run.
-
Conclusion
The successful chromatographic separation of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid requires a departure from standard reversed-phase methods. For robust analytical quantification, especially when coupled with mass spectrometry, Reversed-Phase/Anion-Exchange (RP/AX) Mixed-Mode Chromatography is the superior choice. It offers enhanced retention, excellent peak shape, and compatibility with modern detectors. For purification and separation from complex matrices where charge is the primary differentiating factor, traditional Anion-Exchange Chromatography (AEC) remains a powerful and highly effective technique. The protocols provided herein serve as validated starting points that can be further optimized to meet the specific demands of your research or quality control environment.
References
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- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKvtjfvNuIq7CStRsB_IXDWt_9rxvxI5K_zslmR389TN8dnY0s3kN2kHflbpnhRUg8TR9TxjwbUDa31wnkQiqvWDk9b2PiBOOBPECnconc3rSnvdg0a23W0GRMPIBY0URLunCZ5fpu7XJKWVt03zRRT44i4lBPPtPTLPQ4Ev31-JQcBZTX41KfZe-00HYCV7NeQ5m5bZz2IVTWK-y-nyB_JZx3zJbypVJE-L4=]
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- Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. ChemScene. [URL: https://www.chemscene.
- 1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN/33972-97-3.htm]
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Application Notes & Protocols: Establishing In Vivo Dosing Guidelines for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in Murine Models
I. Introduction and Scientific Rationale
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the dihydropyrimidinone class. This structural motif is of significant interest in medicinal chemistry, with analogues having been investigated for a range of biological activities, including as calcium channel blockers, antihypertensive agents, and antiviral compounds[1]. The carboxylic acid functional group, while often crucial for target engagement, can present challenges for drug development, including metabolic instability and limited passive diffusion across biological membranes[2].
These application notes provide a comprehensive framework for researchers to systematically establish safe and efficacious dosing regimens for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in murine models. The protocols herein are designed to be self-validating, emphasizing a logical, stepwise progression from initial formulation and tolerability studies to the design of robust efficacy experiments. Adherence to these guidelines will ensure the generation of reproducible and translatable data, which is a cornerstone of preclinical research[3][4][5].
II. Preclinical Assessment: Foundational Steps
Prior to initiating in vivo studies, a thorough physicochemical characterization of the compound is paramount. The aqueous solubility, stability, and lipophilicity of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid will dictate the formulation strategy and potential routes of administration.
A. Formulation Development for a Carboxylic Acid-Containing Compound
The presence of the carboxylic acid moiety suggests that the compound's solubility will be pH-dependent. At physiological pH, the carboxylic acid will likely be deprotonated, which may enhance aqueous solubility. However, for many organic molecules, this is not sufficient for achieving the concentrations required for in vivo studies.
Protocol 1: Vehicle Screening and Formulation
-
Aqueous Solubility Assessment:
-
Determine the solubility of the compound in standard aqueous vehicles such as sterile water, 0.9% saline, and phosphate-buffered saline (PBS)[6].
-
Assess solubility at a range of pH values (e.g., 5.0, 7.4, 9.0) to understand the impact of ionization.
-
-
Co-solvent and Surfactant Screening (for poorly soluble compounds):
-
If aqueous solubility is low (<1 mg/mL), screen a panel of biocompatible co-solvents and surfactants.[7][8]
-
Commonly used excipients include:
-
Prepare a stock solution of the compound in an organic solvent like DMSO.
-
In a stepwise manner, add the co-solvent (e.g., PEG300) and then the surfactant (e.g., Tween® 80).
-
Finally, add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation.[7]
-
Table 1: Example Vehicle Formulations
| Vehicle Component | Concentration Range | Notes |
| DMSO | 5-10% (v/v) | Can cause local irritation and toxicity at higher concentrations.[6][9] |
| PEG300/400 | 20-40% (v/v) | Generally well-tolerated but can have biological effects.[9] |
| Tween® 80 | 1-5% (v/v) | Improves solubility and stability of the formulation. |
| Saline (0.9%) or PBS | q.s. to 100% | The aqueous base of the formulation. |
B. Route of Administration Considerations
The choice of administration route is critical and depends on the intended therapeutic application and the compound's pharmacokinetic profile.[3][10]
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies. However, the formulation must be a clear solution free of particulates.[8]
-
Intraperitoneal (IP): A common route for preclinical studies, allowing for rapid absorption. Vehicle selection is crucial to avoid peritoneal irritation.[7][9]
-
Oral (PO): Preferred for clinical translation. Requires the compound to be absorbed from the gastrointestinal tract. The acidic environment of the stomach can affect the stability and absorption of carboxylic acid-containing compounds.[11]
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
III. In Vivo Dosing Protocols
The following protocols outline a systematic approach to determining the appropriate dose range for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in mice. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC)[12].
A. Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[10] This is a crucial first step to establish a safe dose range for subsequent efficacy studies.
Protocol 2: Single-Dose MTD Study
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks of age. Use both males and females.
-
Group Size: A small group size (n=3-5 per group) is typically sufficient.
-
Dose Escalation:
-
Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). A logarithmic dose escalation is common.
-
Administer the compound via the chosen route (e.g., IP).
-
Include a vehicle control group.[12]
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., altered behavior, ruffled fur, lethargy, weight loss) immediately after dosing and at regular intervals for at least 7 days.
-
Record body weight daily. A weight loss of >20% is often considered a sign of significant toxicity.[12]
-
-
Endpoint: The MTD is defined as the highest dose at which no significant toxicity or mortality is observed.
Caption: Workflow for a single-dose MTD study.
B. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Once a safe dose range is established, PK and PD studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effect on the intended biological target.
Protocol 3: Preliminary Pharmacokinetic Study
-
Animal Model & Dosing: Use a single, well-tolerated dose (e.g., the MTD or a fraction thereof) administered to a cohort of mice (n=3-4 per time point).
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
At each time point, euthanize the animals and collect relevant tissues (e.g., liver, kidney, brain, tumor if applicable).[11]
-
-
Analysis:
-
Process blood to plasma.
-
Extract the compound from plasma and tissue homogenates.
-
Quantify the concentration of the parent compound (and any known metabolites) using a validated analytical method such as LC-MS/MS.
-
-
Data Interpretation: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
IV. Designing Efficacy Studies
With a well-characterized MTD and preliminary PK/PD data, efficacy studies can be designed to test the therapeutic potential of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in a relevant disease model.
Key Considerations for Efficacy Study Design:
-
Dose Selection: Test at least two to three dose levels, typically below the MTD (e.g., MTD, MTD/2, MTD/4).
-
Dosing Schedule: The dosing frequency (e.g., once daily, twice daily) should be informed by the compound's half-life from the PK study.
-
Controls: Always include a vehicle control group. If applicable, a positive control or standard-of-care treatment group should also be included.[12]
-
Sample Size: The number of animals per group should be determined by a power analysis to ensure statistically significant results can be obtained.[10]
-
Endpoints: Clearly define primary and secondary endpoints (e.g., tumor volume, survival, behavioral scores, biomarker levels) before the study begins.
Table 2: Example Efficacy Study Design (e.g., Xenograft Tumor Model)
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals |
| 1 | Vehicle | - | IP | Once Daily (QD) | 10 |
| 2 | Compound | 10 | IP | Once Daily (QD) | 10 |
| 3 | Compound | 30 | IP | Once Daily (QD) | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 10 |
V. Conclusion
Establishing robust in vivo dosing guidelines for a novel compound like 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a meticulous, multi-step process. By following a systematic approach that begins with formulation and MTD determination, progresses to pharmacokinetic and pharmacodynamic characterization, and culminates in well-designed efficacy studies, researchers can generate high-quality, reproducible data. This structured methodology not only ensures animal welfare but also increases the likelihood of successful clinical translation.[3][10]
VI. References
-
An, F. F., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials. Available from: [Link]
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ResearchGate. Summary of preclinical guidelines for in vivo experiments identified through various database searches. Available from: [Link]
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Anselmo, A. C., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? Available from: [Link]
-
Barra, F. P. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library. Available from: [Link]
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Lindsey, M. L., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. Available from: [Link]
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Dugan, L. L., et al. (2009). Pharmacokinetics and toxicology of the neuroprotective e,e,e-methanofullerene(63)-carboxylic acid in mice and primates. National Center for Biotechnology Information. Available from: [Link]
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National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. National Center for Biotechnology Information. Available from: [Link]
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Foley, M. A., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available from: [Link]
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Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]
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Boelsterli, U. A., & Gold-Aubert, J. (2023). Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. Archives of Toxicology. Available from: [Link]
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Maher, H. M., et al. (2004). Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. AACR Journals. Available from: [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information. Available from: [Link]
-
Mureșan, C. I., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. MDPI. Available from: [Link]
-
Zhidkova, E. M., et al. (2022). New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. SpringerLink. Available from: [Link]
-
Vijay, K., et al. (2011). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Asian Journal of Chemistry. Available from: [Link]
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Developing enzyme inhibition assays using 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: Developing Enzyme Inhibition Assays for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of enzyme inhibition assays for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. Given its structural resemblance to endogenous pyrimidines, this compound is a promising candidate for inhibiting enzymes involved in nucleotide metabolism. We hypothesize a primary target, Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway and a well-established therapeutic target for cancer and autoimmune diseases.[1][2] This guide details the foundational principles of assay development, provides a robust, step-by-step protocol for a primary absorbance-based DHODH assay, discusses adaptations for fluorescence and luminescence-based formats, and outlines the requisite data analysis for determining inhibitor potency (IC₅₀) and mechanism of action.
Introduction: The Scientific Rationale
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid belongs to the pyrimidone class of heterocyclic compounds. The pyrimidine scaffold is a cornerstone of many bioactive molecules, including several drugs that target enzymes in the nucleotide synthesis pathways.[3][4] Rapidly proliferating cells, such as those in tumors or activated immune cells, have a high demand for nucleotides and are particularly dependent on the de novo pyrimidine synthesis pathway.[1]
A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the formation of uridine monophosphate (UMP).[1][2] Inhibiting DHODH effectively depletes the pyrimidine pool, leading to suppressed cell proliferation.[2] This makes DHODH an attractive target for therapeutic intervention.[5][6] The structural features of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid make it a logical candidate for a DHODH inhibitor, necessitating the development of reliable and robust enzymatic assays to validate this hypothesis and quantify its inhibitory potential.
Foundational Principles of Enzyme Assay Development
Before embarking on specific protocols, it is crucial to understand the core principles that ensure a robust and reproducible assay. The goal is to establish "initial velocity" conditions, where the reaction rate is linear with time and directly proportional to the enzyme concentration.[7][8]
-
Enzyme and Substrate Purity: The identity, purity, and concentration of the enzyme and substrate must be well-characterized. Contaminating activities can confound results.[7]
-
Buffer Conditions: Enzyme activity is highly sensitive to pH, ionic strength, and the presence of co-factors. These must be optimized and strictly controlled.[9][10] A thorough literature review for the target enzyme (e.g., DHODH) is the best starting point.[7]
-
Enzyme Titration: The optimal enzyme concentration should be determined to produce a robust signal well above the background within a reasonable timeframe (e.g., 15-60 minutes), while ensuring the reaction remains in the linear range (typically, less than 10-15% of substrate is consumed).
-
Substrate Concentration and Kₘ Determination: For inhibitor screening, the substrate concentration is critical. It is essential to run the reaction with substrate concentrations at or below the Michaelis constant (Kₘ).[7] The Kₘ, which represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ), must be experimentally determined under the optimized assay conditions.[11]
Workflow for Initial Assay Setup
The following diagram outlines the logical flow for establishing a valid enzymatic assay before screening inhibitors.
Caption: Logical workflow for enzyme assay development.
Primary Screening: Absorbance-Based DHODH Inhibition Assay
This protocol describes a classic, reliable method for measuring human DHODH (hDHODH) activity. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), an electron acceptor that changes from blue (oxidized) to colorless (reduced) as dihydroorotate is oxidized to orotate. The decrease in absorbance at 600 nm is directly proportional to enzyme activity.
Reagents and Materials
-
Enzyme: Recombinant human DHODH
-
Substrates: L-dihydroorotate (DHO), Decylubiquinone (CoQD)
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP)
-
Test Compound: 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, dissolved in DMSO
-
Positive Control: Brequinar or Leflunomide (known DHODH inhibitors)[12]
-
Assay Buffer: e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100, 10% Glycerol
-
Equipment: UV/Vis spectrophotometer or microplate reader, 96- or 384-well clear flat-bottom plates
Step-by-Step Protocol: IC₅₀ Determination
-
Compound Preparation: Prepare a serial dilution of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in 100% DMSO. A common starting point is a 10 mM stock, diluted to create a 10-point, 3-fold dilution series. For a final assay volume of 100 µL, you will add 1 µL of this dilution series, so the top concentration in the assay might be 100 µM.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compound or control (DMSO for 0% inhibition, Brequinar for 100% inhibition) to the appropriate wells of the microplate.
-
Prepare a "Reagent Master Mix" containing Assay Buffer, DHO (at its Kₘ concentration), and DCIP.
-
Add 89 µL of the Reagent Master Mix to each well.
-
Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare an "Enzyme Mix" by diluting hDHODH in Assay Buffer to the pre-determined optimal concentration.
-
Add 10 µL of the Enzyme Mix to all wells to start the reaction.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 600 nm kinetically over 15-30 minutes, taking readings every 30-60 seconds.
-
Ensure the reaction progress curves for the uninhibited controls (DMSO wells) are linear during the measurement period.
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial velocity (rate) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize Data: Convert the rates to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_DMSO - Rate_background)) (Where Rate_background is from wells with no enzyme).
-
Generate IC₅₀ Curve: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.[13][14]
Advanced and High-Throughput Assay Formats
While absorbance assays are robust, fluorescence and luminescence-based methods offer higher sensitivity and are often more amenable to high-throughput screening (HTS).[15][16][17]
Fluorescence-Based Assays
A common strategy involves using a coupled enzyme system where the product of the primary reaction (or a co-factor) is used by a second enzyme to generate a fluorescent signal. For example, if the reaction produces NADH, it can be used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. This approach offers significant signal amplification.[15]
Luminescence-Based Assays
Luminescence assays are extremely sensitive and can be used to measure ATP consumption or production.[18][19] For DHODH, which is linked to the electron transport chain, a coupled assay could potentially measure the impact on ATP synthesis. More directly, universal "ADP-Glo" type assays can be adapted.[20] These assays measure the amount of ADP produced, which is directly proportional to enzyme activity. The luminescent signal is robust and less prone to interference from colored or fluorescent compounds.[20]
Conceptual Diagram of Assay Formats
Caption: Different detection modalities for the core DHODH reaction.
Data Presentation and Mechanism of Action (MOA) Studies
Clear data presentation is essential for interpreting results. Quantitative data should be summarized in tables for easy comparison.
Example IC₅₀ Data Table
| Compound | Target | Assay Format | IC₅₀ (µM) ± SEM | Hill Slope |
| 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | hDHODH | Absorbance | 5.2 ± 0.4 | 1.1 |
| Brequinar (Control) | hDHODH | Absorbance | 0.015 ± 0.002 | 1.0 |
Investigating the Mechanism of Inhibition
Once an IC₅₀ is established, determining the mechanism of inhibition (MOA) is a critical next step.[21][22] This provides insight into how the compound interacts with the enzyme and its substrate.[8][23] The primary types are competitive, non-competitive, and uncompetitive inhibition.[21]
-
Experimental Design: To determine the MOA, a matrix of experiments is performed where the IC₅₀ is determined at several different fixed concentrations of the substrate (DHO).
-
Data Interpretation:
-
Competitive Inhibition: The apparent IC₅₀ increases as substrate concentration increases. The inhibitor competes with the substrate for the enzyme's active site.[21]
-
Non-competitive Inhibition: The IC₅₀ value does not change with substrate concentration. The inhibitor binds to a site other than the active site (an allosteric site), affecting catalysis but not substrate binding.[21]
-
Uncompetitive Inhibition: The apparent IC₅₀ decreases as substrate concentration increases. The inhibitor binds only to the enzyme-substrate complex.[21]
-
These relationships can be visualized using a Lineweaver-Burk plot, although direct fitting of the Michaelis-Menten curves is now preferred for accuracy.[7]
Conclusion
This application note provides a strategic framework for characterizing 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid as a potential enzyme inhibitor. By postulating DHODH as a scientifically-grounded target, we have outlined a clear path from fundamental assay development and optimization to robust IC₅₀ determination and mechanistic studies. The detailed protocols and principles described herein are designed to ensure the generation of high-quality, reproducible data, forming a solid foundation for further preclinical drug development efforts.
References
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]
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(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - ResearchGate. (2024, June 8). ResearchGate. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. (2024, July 13). MDPI. [Link]
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An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022, June 23). Beilstein Journal of Organic Chemistry. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
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Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC. (2025, October 27). National Center for Biotechnology Information. [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. Khan Academy. [Link]
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A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP - PMC. National Center for Biotechnology Information. [Link]
-
Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed. (2007, August 15). National Center for Biotechnology Information. [Link]
-
Whole Cell Luminescence-Based Screen for Inhibitors of the Bacterial Sec Machinery | Biochemistry - ACS Publications. (2024, August 29). ACS Publications. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). ACS Publications. [Link]
-
A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research - PMC. (2024, June 15). National Center for Biotechnology Information. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. BPS Bioscience. [Link]
-
Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant | Biochemistry - ACS Publications. (2000, October 3). ACS Publications. [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI. (2019, November 14). MDPI. [Link]
-
Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods - ACS Publications. (2024, January 4). ACS Publications. [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H. (2020, May 8). Royal Society of Chemistry. [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (2025, November 11). BellBrook Labs. [Link]
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - MDPI. (2024, June 12). MDPI. [Link]
-
Luminescence-based complementation assay to assess target engagement and cell permeability of glycolate oxidase (HAO1) inhibitor - bioRxiv. (2024, July 26). bioRxiv. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (2021, May 20). MDPI. [Link]
-
Repurposed dihydroorotate dehydrogenase inhibitors with efficacy against drug-resistant Acinetobacter baumannii | PNAS. PNAS. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. (2025, February 13). National Center for Biotechnology Information. [Link]
-
(S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid - Preprints.org. (2024, May 25). Preprints.org. [Link]
-
Synthesis and Enzymic Evaluation of 4-Mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic Acid 4-Oxide as an Inhibitor of Mammalian Dihydroorotase | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
Preclinical Studies: IC-50 Testing - Altogen Labs. Altogen Labs. [Link]
-
Guidance for Assay Development & HTS. (2007, March). Target Discovery Institute. [Link]
-
Enzyme Kinetics: Factors & Inhibitor Effects - Da-Ta Biotech. (2024, June 16). Da-Ta Biotech. [Link]
-
What are DHODH inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. (2023, January 23). MDPI. [Link]
-
Fluorescence-Based Techniques for Real-Time Monitoring of Enzyme Activity | SciTechnol. (2024, September 19). SciTechnol. [Link]
-
Enzyme kinetics and inhibition studies | Biological... - Fiveable. (2025, August 15). Fiveable. [Link]
-
In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29). Azure Biosystems. [Link]
-
How to Use Fluorescence Spectroscopy for Enzyme Activity Assays - Patsnap Synapse. (2025, May 9). Patsnap. [Link]
-
Advancing Enzyme Analysis | BioPharm International. (2021, December 6). BioPharm International. [Link]
-
Methods for Enzyme Assays – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual - Open Educational Resources. Open Educational Resources. [Link]
-
ENZYME KINETICS: MECHANISMS OF CATALYSIS AND INHIBITION - IJRAR. IJRAR. [Link]
Sources
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- 3. d-nb.info [d-nb.info]
- 4. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
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- 23. fiveable.me [fiveable.me]
Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. Each problem is presented with its potential causes and actionable solutions.
Issue 1: Low Yield of Ethyl 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate (Intermediate)
A common synthetic route involves the initial synthesis of the ethyl ester intermediate. Low yields at this stage can significantly impact the overall efficiency.
| Potential Cause | Explanation and Recommended Solutions |
| Purity of Starting Materials | Impurities or residual moisture in reactants can significantly hinder the reaction.[1][2] For instance, N-methylurea can be hygroscopic, and its hydrolysis can inhibit the cyclocondensation. Action: Ensure all starting materials, particularly N-methylurea and diethyl 2-(ethoxymethylene)-3-oxosuccinate, are of high purity and thoroughly dried.[2] |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent choice are critical parameters that can affect the reaction outcome.[2] |
| Action: Systematically optimize the reaction conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2] While ethanol is a common solvent, exploring other options or solvent-free conditions might improve yields.[1][2] | |
| Inefficient Base/Catalyst | The choice and amount of base or catalyst are crucial for promoting the cyclocondensation reaction. |
| Action: Screen different bases, such as sodium ethoxide or potassium carbonate, and optimize their concentration. The stoichiometry of the base is critical; an excess or deficit can lead to side reactions or incomplete conversion. | |
| Incomplete Cyclization | Incomplete cyclization of the intermediate can be a significant issue, leading to a mixture of starting materials and the desired product. |
| Action: The addition of a catalytic amount of a Brønsted or Lewis acid might facilitate the final cyclization and dehydration steps.[3] However, this should be done cautiously to avoid unwanted side reactions. |
Issue 2: Formation of Unexpected Byproducts During Ester Synthesis
The presence of byproducts complicates purification and reduces the overall yield.
| Potential Cause | Explanation and Recommended Solutions |
| Self-Condensation of Starting Materials | The starting materials can undergo self-condensation reactions, leading to undesired oligomeric or polymeric byproducts. |
| Action: Control the rate of addition of the reactants. Adding one reactant dropwise to the mixture of the others can minimize its self-condensation. Maintaining a lower reaction temperature can also help control these side reactions. | |
| Formation of Isomeric Products | Depending on the reaction conditions, there is a possibility of forming isomeric pyrimidine products. |
| Action: Careful control of the reaction temperature and the choice of base can improve the regioselectivity of the cyclocondensation. Characterization of the product by NMR and other spectroscopic methods is crucial to confirm the desired isomer. |
Issue 3: Inefficient Hydrolysis of the Ester to the Carboxylic Acid
The final step of the synthesis, the hydrolysis of the ethyl ester, can sometimes be challenging.
| Potential Cause | Explanation and Recommended Solutions |
| Incomplete Hydrolysis | The ester may be resistant to hydrolysis under mild conditions, leading to a mixture of the ester and the desired carboxylic acid. |
| Action: Increase the reaction time or temperature. Using a stronger base, such as potassium hydroxide, or a higher concentration of the base can also drive the reaction to completion. The use of a co-solvent like THF or methanol can improve the solubility of the ester and facilitate hydrolysis. | |
| Product Degradation | The pyrimidine ring can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures. |
| Action: Monitor the reaction progress closely by TLC to avoid prolonged exposure to harsh conditions after the hydrolysis is complete. Once the reaction is finished, neutralize the reaction mixture promptly with an acid to a pH of around 3-4 to precipitate the carboxylic acid. | |
| Difficulty in Product Isolation | The desired carboxylic acid may be soluble in the aqueous reaction mixture, making its isolation challenging. |
| Action: After acidification, if the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. If the product is highly polar, continuous extraction may be necessary. Evaporation of the solvent should then yield the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid?
A two-step synthesis is generally employed. The first step is the cyclocondensation of N-methylurea with diethyl 2-(ethoxymethylene)-3-oxosuccinate in the presence of a base like sodium ethoxide to form ethyl 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate. The second step involves the hydrolysis of the ethyl ester to the desired carboxylic acid using a base like sodium hydroxide or potassium hydroxide, followed by acidification.
Q2: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a convenient method for monitoring both the cyclocondensation and the hydrolysis steps. For the cyclocondensation, you can observe the disappearance of the starting materials and the appearance of the product spot. For the hydrolysis, you can monitor the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot (which will have a lower Rf value).
Q3: What are the key safety precautions I should take during this synthesis?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium ethoxide and other strong bases are corrosive and should be handled with care. Ensure that all glassware is properly dried to prevent unwanted side reactions with moisture-sensitive reagents.
Q4: My final product, the carboxylic acid, is difficult to purify. What purification methods do you recommend?
If the crude product contains impurities, recrystallization is often an effective purification method. Suitable solvents for recrystallization include ethanol, water, or a mixture of the two. If recrystallization is not sufficient, column chromatography using silica gel may be necessary. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective chromatographic technique.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate
This protocol describes a general method for the synthesis of the ethyl ester intermediate.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add N-methylurea and stir until it is completely dissolved.
-
Add diethyl 2-(ethoxymethylene)-3-oxosuccinate dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid).
-
The product may precipitate upon neutralization. If so, filter the solid, wash it with cold ethanol, and dry it under vacuum. If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2: Hydrolysis of Ethyl 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.
-
Dissolve the ethyl 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify it with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 3-4.
-
The product should precipitate out of the solution. Filter the solid, wash it with cold water to remove any inorganic salts, and dry it under vacuum to obtain the final product.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
Caption: Two-step synthesis of the target molecule.
Troubleshooting Decision Tree
This decision tree provides a logical workflow for troubleshooting low yield in the synthesis.
Caption: Decision tree for troubleshooting low yield.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025).
- Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- Der Pharma Chemica. (2015).
- Patel, K. D., et al. (2014).
- Chemguide. (n.d.). Hydrolysing esters.
- Singh, A., & Jadhav, S. D. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673-5676.
- International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.
- ResearchGate. (2017).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- ACS Publications. (2019). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Journal of Medicinal Chemistry.
- RSC Publishing. (2005). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) -pyrimidines.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- eScholarship. (2019). Desymmetrization Strategies: Efforts Towards Salvileucalin B and Emetine.
- PMC. (2021).
- Google Patents. (1989).
- YouTube. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series.
- PMC. (2020).
- Beilstein Journal of Organic Chemistry. (2022).
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Arkivoc. (2018). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine.
-
MDPI. (2024). 3-((λ3-Oxidanylidene)(propylamino)methyl)-2-ethoxybenzo[e]-[1][3]oxaphosphinine-2-oxide.
- FULIR. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique.
- PMC. (2021).
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Technical Support Center: Troubleshooting Poor Solubility of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in DMSO
Welcome to the technical support guide for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. This document provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing difficulty dissolving this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid in DMSO. What are the primary reasons for its poor solubility?
A1: The solubility challenges with this molecule stem directly from its chemical structure. Several key features contribute to this issue:
-
High Crystal Lattice Energy: The molecule is relatively planar and contains multiple sites for strong intermolecular interactions (hydrogen bonding and dipole-dipole forces). This allows the molecules to pack tightly and efficiently into a stable crystal lattice. A significant amount of energy is required to break these interactions, leading to poor solubility.
-
Intermolecular Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, these groups can form strong dimeric interactions or extended networks, which must be disrupted by the solvent.
-
Amphipathic Nature: While DMSO is a powerful polar aprotic solvent capable of disrupting many intermolecular forces, the pyrimidine core has both polar (oxo group, nitrogens) and non-polar (methyl group, C-H bonds) characteristics. This can lead to complex solvation energetics.[1]
The structure of a related compound, Pyrimidine-4-carboxylic acid, is known to be a crystalline solid with solubility in DMSO around 20 mg/mL, which can be a useful benchmark.[2] Your specific derivative's methyl and oxo groups alter the electronics and packing, potentially reducing this solubility further.
Q2: What are the first-line, non-invasive techniques I should try to dissolve the compound in DMSO?
A2: Before resorting to chemical modification, always begin with mechanical and thermal methods to provide sufficient energy to break the crystal lattice. These methods aim to increase the kinetic energy of the system without altering the compound's chemical nature.
Here is a standard workflow for initial dissolution attempts:
Caption: Standard workflow for initial compound dissolution.
Step-by-Step Protocol:
-
Preparation: Accurately weigh your compound into a sterile vial suitable for heating and mixing.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.
-
Vortexing: Secure the vial and vortex at high speed for 2-3 minutes. This provides initial mechanical agitation.[3]
-
Sonication: Place the vial in a water bath sonicator. Sonicate for 10-15 minutes. The high-frequency sound waves create micro-cavitations that help break apart solid aggregates.[3]
-
Gentle Warming: If solids persist, move the vial to a 37°C water bath for 5-10 minutes.[3] Increased temperature provides the thermal energy needed to overcome the enthalpy of dissolution. Caution: Avoid excessive heat, as it may degrade some compounds.[3]
-
Inspection: After each step, hold the vial against a light source to check for any visible particulate matter. A completely dissolved solution should be perfectly clear.
Q3: The initial methods failed. What is the most effective chemical modification to drastically improve solubility in DMSO?
A3: For an acidic compound like 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, the most powerful strategy is deprotonation to form a carboxylate salt. The negative charge on the carboxylate ion dramatically increases the molecule's polarity and its ability to be solvated by the polar DMSO.
The pKa of a carboxylic acid in water is typically around 3-5. In DMSO, the pKa value is elevated (e.g., the pKa of benzoic acid is 4.2 in water but 11.1 in DMSO), but the principle remains the same: a base will readily deprotonate the acid.[4]
Caption: Equilibrium between the acid and its highly soluble salt.
Recommended Protocol: In-Situ Salt Formation with NaOH
This protocol creates a stock solution of the sodium salt directly in your vial.
-
Calculate Molar Equivalents: Determine the moles of your carboxylic acid. You will add 1.0 to 1.1 molar equivalents of a base. Using a slight excess of base can help drive the equilibrium to the salt form.
-
Prepare Base Stock: Create a low-concentration stock solution of NaOH in water (e.g., 1 M). Do not use concentrated base, as it can be difficult to add precise amounts and may cause localized degradation.
-
Add Acid to DMSO: Suspend your carboxylic acid in the desired volume of DMSO.
-
Titrate with Base: While vortexing, add the calculated volume of the NaOH stock solution dropwise to the DMSO suspension.
-
Observe: The solution should clarify almost immediately upon formation of the salt. If not, continue the mechanical and gentle heat steps from Q2.
-
pH Check (Optional but Recommended): If your experiment is pH-sensitive, you can spot a very small amount of the solution onto a pH strip to ensure you have not created a harshly basic environment. The goal is neutralization, not extreme basicity.
Comparison of Basification Strategies
| Strategy | Base Example | Molar Ratio (Base:Acid) | Pros | Cons |
| Inorganic Base | NaOH, KOH | 1.0 - 1.1 | Forms simple, highly soluble salts. Inexpensive and readily available. | Introduces water and inorganic ions (Na+, K+) which may interfere with some assays. |
| Organic Base | Triethylamine (TEA), DIPEA | 1.1 - 1.2 | Fully organic, can be removed by evaporation if needed. | Can be more reactive. May have its own biological activity. Volatile. |
Q4: How can I verify that my compound is fully dissolved and has not degraded during the dissolution process?
A4: Verification is a critical quality control step, especially after applying heat or chemical modifications.[5][6]
-
Visual Inspection: The most basic check is for visual clarity. A properly dissolved solution will be completely transparent with no suspended particles, haziness, or Tyndall effect (light scattering).
-
Microscopy: For a more sensitive check, place a small drop of the solution on a microscope slide. The absence of any crystalline structures under magnification provides higher confidence in complete dissolution.
-
Filtration Test: Filter the solution through a 0.22 µm syringe filter. If the compound was not fully dissolved and was present as a fine suspension, you may see a drop in concentration after filtration. Comparing the UV-Vis absorbance or HPLC peak area before and after filtration can quantify this.
-
Stability Confirmation (HPLC-MS): The gold standard for confirming both concentration and chemical integrity is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Procedure: Inject a small, diluted aliquot of your DMSO stock solution.
-
Analysis:
-
The HPLC chromatogram should show a single, sharp peak corresponding to your compound. The absence of new peaks suggests no degradation has occurred.
-
The mass spectrometer will confirm the molecular weight of the compound in the peak, verifying its identity.
-
-
These analytical methods are essential for ensuring that the concentration of your stock solution is accurate and that you are testing the intended molecule.[7][8]
References
-
Pharmaceutical Technology. (2020). Defining Drug Stability with Dissolution Testing. Retrieved from [Link]
- Google Patents. (1986). The method for preparing carboxylate salt. CN86103230A.
-
Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]
-
Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis. Retrieved from [Link]
-
RSSL. (n.d.). Dissolution Testing: An overview. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD, 7(11). Retrieved from [Link]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). Method development and validation for dissolution testings. RJPBCS, 2(1).
-
SK pharmteco. (n.d.). Dissolution Testing and Development. Retrieved from [Link]
-
Li, A. P., & Upreti, V. V. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 1(4), 305–312. Retrieved from [Link]
-
Al-Mubarak, A. I., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Molecules, 25(24), 5903. Retrieved from [Link]
-
Bordwell, F. G. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Retrieved from [Link]
Sources
Preventing degradation of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid during long-term storage
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with substituted pyrimidines. 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a highly versatile but environmentally sensitive synthetic intermediate. Its unique structural topology—a dihydropyrimidine ring coupled with a 2-oxo group and a 4-carboxylic acid—makes it highly susceptible to decarboxylation, hydrolytic ring-opening, and oxidative degradation if mishandled.
This guide is designed to move beyond basic handling sheets. Here, we explore the causality behind degradation and provide field-validated, self-checking protocols to ensure the absolute integrity of your compound during long-term storage.
Ask the Expert: Troubleshooting & FAQs
Q1: Why does my stock solution degrade so rapidly in DMSO at room temperature? The Causality: The degradation is primarily driven by hydrolytic ring-opening. The 2-oxo-1,2-dihydropyrimidine core is highly susceptible to nucleophilic attack by water, which is inevitably absorbed by hygroscopic solvents like DMSO once opened. This chemical instability perfectly mirrors biological pyrimidine degradation mechanisms, such as the bacterial Rut pathway, where the pyrimidine ring is directly cleaved between the N-3 and C-4 positions to yield unstable ureidoacrylate derivatives[1]. To prevent this, water must be strictly excluded.
Q2: I noticed a loss of target mass and a new peak at M-44 in my LC-MS. What happened? The Causality: You are observing thermal decarboxylation. Pyrimidine-4-carboxylic acids are prone to losing their carboxyl group (loss of CO2 , exactly 44 Da) when exposed to thermal stress or acidic microenvironments. This is why flash-freezing and cryogenic storage are non-negotiable for this compound.
Q3: Can I store this compound in an aqueous buffer for my in vitro assays? The Causality: No. According to standardized laboratory procedures for pyrimidine-4-carboxylic acid derivatives, organic solvent-free aqueous solutions should never be stored for more than one day[2]. The high dielectric constant of water accelerates the hydrolysis of the dihydropyrimidine ring. Always prepare aqueous dilutions immediately before your biological experiments and discard any unused portion.
Quantitative Data Dashboard: Shelf-Life Matrix
To facilitate easy comparison, the following table synthesizes the quantitative stability data and expected shelf lives for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid across various storage states[3],[2].
| Storage State | Temperature | Environmental Control | Expected Shelf Life | Primary Degradation Risk |
| Lyophilized Powder | -20°C | Inert Gas (Argon/N₂), Desiccated | 3 to 4 Years | Minimal |
| Lyophilized Powder | 4°C | Desiccated | 2 Years | Slow Oxidation |
| DMSO Stock Solution | -80°C | Inert Gas (Argon/N₂), Amber Vial | 6 Months | Freeze-Thaw Stress |
| DMSO Stock Solution | -20°C | Standard | 1 Month | Hydrolysis (Moisture) |
| Aqueous Buffer (pH 7.2) | 4°C or 25°C | Standard | < 24 Hours | Rapid Hydrolysis / Ring Opening |
Mechanistic Visualization: Degradation Pathways
Understanding how the molecule breaks down is the first step in preventing it. The diagram below illustrates the three primary degradation vectors.
Figure 1: Primary chemical degradation pathways of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
Validated Methodologies
To guarantee trustworthiness, every protocol must be a self-validating system. Below are the step-by-step workflows designed to protect your compound and verify its integrity.
Protocol A: Anhydrous Reconstitution and Cryogenic Storage
Purpose: To prepare a DMSO stock solution while completely eliminating the hydrolytic degradation vector.
-
Thermal Equilibration (Self-Validation Step): Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for exactly 30 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, initiating hydrolysis before the solvent is even added.
-
Atmospheric Purging: Inside a glove box or using a Schlenk line, purge the vial with dry Argon or Nitrogen gas for 2 minutes.
-
Anhydrous Dissolution: Inject newly opened, anhydrous DMSO (≥99.9%, water ≤50 ppm) to achieve your desired concentration (e.g., 100 mg/mL). Causality: Hygroscopic DMSO absorbs water rapidly from the air. Using an old bottle introduces enough water to cleave the dihydropyrimidine ring over time.
-
Sonication: Sonicate the sealed vial for 3-5 minutes until the solution is completely clear.
-
Aliquoting: Divide the stock solution into single-use amber glass cryogenic vials (e.g., 50 µL per vial). Causality: Amber glass prevents UV-mediated photolytic degradation, and single-use aliquots eliminate freeze-thaw cycles that mechanically stress the compound.
-
Flash Freezing: Submerge the sealed aliquots in liquid nitrogen for 10 seconds, then immediately transfer to a -80°C freezer[3].
Figure 2: Step-by-step workflow for the anhydrous preparation and cryogenic storage of stock solutions.
Protocol B: Stability-Indicating HPLC Assay
Purpose: To verify compound integrity prior to critical biological or synthetic experiments.
-
Mobile Phase Preparation:
-
Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).
-
Phase B: HPLC-grade Acetonitrile with 0.1% TFA.
-
Causality: TFA acts as an ion-pairing agent to suppress the ionization of the 4-carboxylic acid group. Without TFA, the compound will exist in a dynamic equilibrium of protonation states, resulting in severe peak tailing and split peaks.
-
-
Column Selection: Use a standard C18 Reverse Phase column (e.g., 250 x 4.6 mm, 5 µm) maintained at 25°C.
-
Detection: Set the UV detector to monitor at 256 nm [2].
-
Causality: 256 nm specifically monitors the intact conjugated π -system of the pyrimidine ring. If hydrolytic ring-opening has occurred, the conjugation is broken, and the signal at 256 nm will drastically decrease, providing an immediate, self-validating indicator of degradation.
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
System Suitability (Self-Validation Step): Inject a known degraded sample (e.g., compound left in aqueous buffer at room temperature for 48 hours). You must observe a clear separation between the intact parent peak and the early-eluting degradation products (ureido derivatives and decarboxylated species). If these peaks co-elute, adjust the gradient slope before analyzing your actual stock.
References
-
Title: The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems Source: Journal of Bacteriology (National Institutes of Health / PMC) URL: [Link]
Sources
Technical Support Center: HPLC Method Optimization for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
Welcome to the technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) methods for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this polar, acidic compound. The following sections provide in-depth troubleshooting advice and experimental protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am injecting my sample, but the peak for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is appearing at or very near the solvent front (t₀). Why is this happening?
A1: This indicates little to no retention on your reversed-phase (RP) column. Your analyte is highly polar due to its heterocyclic structure and the presence of a carboxylic acid group. In its ionized (deprotonated) state at neutral or basic pH, it has a very high affinity for the polar mobile phase and minimal interaction with the nonpolar stationary phase (like C18), causing it to elute with the solvent front.[1]
Q2: I am seeing significant peak tailing for my analyte. What are the common causes?
A2: Peak tailing for an acidic compound like this is often caused by secondary interactions within the column. The primary culprits are interactions between the analyte and either exposed, acidic silanol groups on the silica surface of the packing material or trace metal contaminants in the silica or system hardware.[2][3] Operating at a mobile phase pH where the silanol groups are ionized (typically pH > 3.5) can exacerbate this issue through ionic interactions with any basic sites on your molecule, though the primary issue for acids is often interaction with metal ions.[4]
Q3: Can I use a standard C18 column for this analysis?
A3: While it is possible, standard C18 columns often struggle to provide adequate retention for very polar analytes.[5] Success with a C18 column is highly dependent on aggressive mobile phase optimization, particularly pH control. For robust and reproducible methods, you may need to consider alternative stationary phases designed for polar compounds, such as those with polar-embedded or polar-endcapped ligands, or explore other chromatographic modes like HILIC.[6][7]
In-Depth Troubleshooting and Optimization Guide
This section provides a logical workflow for developing a robust HPLC method, addressing the most critical parameters in order of importance.
The Primary Challenge: Achieving Sufficient Retention
Question: My analyte shows little to no retention on a C18 column with a standard methanol/water mobile phase. What is the first and most critical parameter I should optimize?
Answer: The most powerful tool for controlling the retention of an ionizable compound in reversed-phase HPLC is the mobile phase pH .[8]
Scientific Rationale: 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid possesses a carboxylic acid functional group. The retention of this compound is directly governed by its ionization state, which is controlled by the mobile phase pH relative to the analyte's pKa.
-
When pH > pKa: The carboxylic acid group is deprotonated (ionized), forming a carboxylate anion (R-COO⁻). This ionic form is highly polar and will be poorly retained on a nonpolar C18 stationary phase.[9]
-
When pH < pKa: The carboxylic acid group remains protonated (non-ionized) (R-COOH). This neutral form is significantly less polar (more hydrophobic) and will interact more strongly with the C18 stationary phase, leading to a dramatic increase in retention time.[10]
A general rule for robust methods is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa to ensure a single, stable ionic form and reproducible retention times.[11] For a weak acid, this means using a pH ≤ pKa - 2.
Protocol 1: Mobile Phase pH Screening
Objective: To determine the optimal mobile phase pH for analyte retention.
Materials:
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Buffers: Formic acid, trifluoroacetic acid (TFA), and phosphate buffer components.
-
Calibrated pH meter.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase components at different pH values.
-
pH 2.5: Add 0.1% formic acid to HPLC-grade water.
-
pH 3.0: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
pH 4.5: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 4.5.
-
Important: Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier.[12]
-
-
Initial Isocratic Screening:
-
Set up a simple isocratic method: 80% aqueous buffer, 20% ACN.
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV, set to a λmax of the analyte (e.g., 256 nm, based on similar structures[13]).
-
-
Execute and Evaluate:
-
Equilibrate the column with the pH 4.5 mobile phase for at least 10 column volumes.
-
Inject the analyte and record the chromatogram.
-
Repeat the equilibration and injection sequence for the pH 3.0 and pH 2.5 mobile phases.
-
-
Analysis: Compare the retention times (tR) from the three runs. You should observe a significant increase in retention as the pH decreases. Select the pH that provides a retention factor (k) between 2 and 10 for further optimization.
Visualization 1: The Impact of pH on Analyte Ionization and Retention
The following diagram illustrates the fundamental principle of controlling retention for an acidic analyte by adjusting mobile phase pH.
Caption: Effect of mobile phase pH on analyte state and RP-HPLC retention.
Refining the Separation: Mobile Phase and Column Selection
Question: I have achieved retention by lowering the pH, but it's still not optimal, or my peak shape is poor. What are my next steps?
Answer: After establishing the optimal pH, you should focus on the organic modifier, buffer concentration, and potentially the column chemistry.
Scientific Rationale:
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase LC, but they offer different selectivities.[10] ACN is generally a stronger solvent (leading to shorter retention times) and provides lower backpressure. MeOH is a protic solvent that can engage in hydrogen bonding, which may alter peak spacing and improve the peak shape for certain analytes.[14]
-
Buffer Concentration: Buffer concentration should be sufficient to control the pH but not so high as to cause precipitation or system issues. A range of 10-50 mM is typical.[15]
-
Column Chemistry: If a standard C18 column fails to provide good peak shape or retention even with an optimized mobile phase, the issue may be the stationary phase itself. Highly aqueous mobile phases (e.g., >95% water) can cause "phase collapse" or "dewetting" on traditional C18 columns, leading to a sudden loss of retention.[5]
Recommended Solutions & Alternatives:
| Problem | Likely Cause(s) | Recommended Solution(s) | Citation |
| Insufficient Retention (with low pH) | Analyte is extremely polar; mobile phase is too strong. | 1. Decrease the percentage of organic modifier (e.g., from 20% ACN to 10% or 5%). 2. Switch to a column designed for polar analytes (e.g., Polar-Embedded or RP-Amide phase). | [5][7] |
| Poor Peak Shape (Tailing) | Secondary silanol interactions; metal contamination. | 1. Ensure mobile phase pH is low (≤3) to suppress silanol ionization. 2. Use a modern, high-purity silica column (Type B). 3. Consider a column with a different chemistry, like a Phenyl-Hexyl phase, which may offer different selectivity. | [2][14] |
| Irreproducible Retention Times | Unstable mobile phase pH; column dewetting; temperature fluctuations. | 1. Use a buffer, not just an acid like TFA, to stabilize pH. 2. Use a column stable in highly aqueous conditions (e.g., CORTECS T3, Ascentis RP-Amide). 3. Use a column oven to maintain a constant temperature. | [5][7][16] |
| Still No Retention | Analyte is too polar for reversed-phase mode. | Switch to an alternative chromatographic mode like Hydrophilic Interaction Chromatography (HILIC) . HILIC uses a polar stationary phase and a high-organic mobile phase to retain very polar compounds. | [5][6] |
Protocol 2: Gradient Method Development
Objective: To develop a robust gradient method for the analyte, suitable for separating it from potential impurities.
Procedure:
-
Select Starting Conditions:
-
Column: Waters CORTECS T3 (stable in 100% aqueous conditions) or similar polar-compatible C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.
-
-
Run a Scouting Gradient:
-
Perform a fast, wide-range gradient to determine the approximate elution conditions.
-
Gradient Program: 5% to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 5 minutes.
-
-
Analyze the Scouting Run:
-
Note the retention time (t_R) and the %B at which your analyte elutes.
-
Use this information to build an optimized gradient. For example, if the peak elutes at 6 minutes, where the %B is 50%, you can create a shallower gradient around that point to improve resolution.
-
-
Optimize the Gradient:
-
Example Optimized Gradient:
-
0.0 min: 5% B
-
8.0 min: 40% B (slower gradient for better resolution)
-
9.0 min: 95% B (column wash)
-
11.0 min: 95% B
-
11.1 min: 5% B
-
15.0 min: 5% B (equilibration)
-
-
-
Final System Suitability: Once the method is optimized, perform replicate injections to ensure reproducibility of retention time, peak area, and peak shape.
Visualization 2: Systematic Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting common issues encountered during method development for this analyte.
Caption: A decision-tree workflow for HPLC method optimization.
References
- 2-Oxo-1,2-dihydropyrimidine-4-carboxylic Acid (CAS 89379-73-7).BOC Sciences. [Available at: Google Search Result, specific URL not available]
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.Waters Blog. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5xNkkdwTmpXc_x68rV18u9ecFNn34XbdfAURGfg8hDQNxTcHOJpfXYp-lbYEE-ZAYGSSYbewVh_-zuf2zYDyt4Dbv4dHK1KbFdGSGqLPys2kCFHz5vmgZfnouo4fC4JoMyiREFlUx5lQM3TgYBpVVYXni2q2G8x1jfze1AXeaN4K1gUWI_ITG2PjyCxfWbvr_UOOPDr9uONfZtxfyvBN9Sv9Cf0nqyhB-HYI=]
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Technical Support Center: Extraction of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
Welcome to the technical support center for the purification of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction and purification of this compound. By understanding the underlying chemical principles, you can optimize your workflow to achieve high purity and yield.
I. Troubleshooting Guide: Common Extraction Issues
This section addresses specific problems that may arise during the experimental process. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Issue 1: Low Yield of Isolated Product After Extraction
Question: I've completed the synthesis and extraction, but my final yield of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is significantly lower than expected. What are the potential causes and how can I improve it?
Root Cause Analysis:
Low yields can stem from several factors throughout the synthesis and extraction process. The primary culprits are often incomplete reaction, product loss during aqueous washes, or inefficient precipitation/crystallization. The carboxylic acid and the pyrimidine ring impart a degree of polarity to the molecule, influencing its solubility in both aqueous and organic phases.
Troubleshooting Protocol:
-
Verify Reaction Completion:
-
Before beginning the workup, confirm that the reaction has gone to completion. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of starting materials.[1] An incomplete reaction is a common source of low yield.
-
-
Optimize Extraction pH:
-
The pH of the aqueous phase during extraction is critical. 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is an acidic compound.
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During initial extraction from an acidic reaction mixture: To ensure the product is in its neutral form and prefers the organic layer, the aqueous phase should be acidic.
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During washing steps: If you are washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, be aware that this can deprotonate your product, making it water-soluble and causing it to be lost to the aqueous phase. A careful balance is needed. It is often preferable to wash with brine (saturated NaCl solution) to remove water-soluble impurities without significantly altering the pH.
-
-
Solvent Selection and Volume:
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Ensure you are using an appropriate extraction solvent and in sufficient volume. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds.[2]
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Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for maximizing recovery from the aqueous layer.
-
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Precipitation/Crystallization Optimization:
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After concentrating the organic phase, the product needs to be precipitated or recrystallized. If the product remains in the mother liquor, yields will be low.
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Antisolvent Addition: Try adding a non-polar solvent (antisolvent) like hexane or heptane to the concentrated solution to induce precipitation.
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Cooling: Ensure the solution is sufficiently cooled (e.g., in an ice bath) to maximize crystal formation.
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Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.
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Issue 2: Discolored Final Product (Yellow or Brown Tint)
Question: My final product of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is not a pure white solid; it has a yellow or brown discoloration. What causes this and how can I purify it?
Root Cause Analysis:
Discoloration is typically due to the presence of impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products. Pyrimidine rings can be susceptible to oxidation or side reactions under certain conditions, leading to colored impurities.
Troubleshooting Protocol:
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Activated Carbon Treatment:
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Dissolve the crude, discolored product in a suitable hot solvent (e.g., methanol, ethanol, or an ethanol/water mixture).
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Add a small amount of activated carbon (charcoal) to the hot solution. Activated carbon is highly porous and will adsorb many colored impurities.
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Caution: Do not add activated carbon to a boiling solution, as this can cause it to boil over violently.
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Heat the mixture with stirring for a short period (5-10 minutes).
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Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.
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Allow the clear, colorless filtrate to cool slowly for recrystallization.
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Recrystallization:
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Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but insoluble at low temperatures.
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Solvent Screening: Test the solubility of your compound in small amounts of various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures thereof).[3][4]
-
Procedure:
-
Dissolve the impure solid in a minimum amount of the chosen hot solvent.
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If the solution is colored, perform the activated carbon treatment as described above.
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Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]
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-
-
Column Chromatography:
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If recrystallization is ineffective, flash column chromatography on silica gel may be necessary.[2]
-
This technique separates compounds based on their polarity. A suitable solvent system (eluent) must be determined by TLC. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.5.
-
Issue 3: Presence of Starting Materials in the Final Product
Question: My NMR/LC-MS analysis shows that my final product is contaminated with unreacted starting materials. How can I remove them?
Root Cause Analysis:
This issue points to an incomplete reaction or an inefficient workup procedure that fails to separate the product from the starting materials.
Troubleshooting Protocol:
-
Drive the Reaction to Completion:
-
Before resorting to purification, ensure the synthesis is optimized. Consider increasing the reaction time, temperature, or the equivalents of one of the reagents to ensure all starting materials are consumed. Monitor the reaction progress by TLC or HPLC.
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-
Acid-Base Extraction:
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Exploit the acidic nature of your product.
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Dissolve the crude product in an organic solvent like ethyl acetate.
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Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will be deprotonated and move into the aqueous layer.
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Separate the aqueous layer. The organic layer will contain non-acidic starting materials.
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Re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out.
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Filter the precipitated solid, wash with cold water, and dry.
-
-
Selective Precipitation:
-
If the solubility profiles of the product and starting materials are sufficiently different, you may be able to selectively precipitate one from the other. This often requires careful solvent selection and temperature control.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the extraction and purification of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
Q1: What is the optimal pH for the aqueous wash during extraction?
The optimal pH depends on the specific step of the extraction. To keep the product in the organic phase, the aqueous wash should ideally be neutral to slightly acidic. A wash with brine is often a good choice as it helps to break up emulsions and removes water without significantly altering the pH. If you are intentionally trying to move the product into the aqueous phase for purification (as in an acid-base extraction), then a basic pH (around 8-9) is required.
Q2: Which solvent system is best for recrystallization?
There is no single "best" solvent system, as it depends on the specific impurities present. However, polar protic solvents like ethanol, methanol, or water, or mixtures of these, are often good starting points due to the polar nature of the molecule. Acetonitrile is another solvent to consider.[5][6] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can provide the fine-tuned solubility characteristics needed for effective recrystallization.
Q3: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm purity:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Chromatography: TLC and HPLC can be used to check for the presence of impurities. A single spot on a TLC plate or a single peak in an HPLC chromatogram is indicative of a pure compound.[7]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the compound and identifying any impurities. Mass Spectrometry (MS) will confirm the molecular weight of the product.[8][9]
Q4: What are the likely byproducts in the synthesis of this compound?
The byproducts will depend on the synthetic route. However, in many pyrimidine syntheses, potential byproducts can include incompletely cyclized intermediates, products of side reactions involving the starting materials, or degradation products of the pyrimidine ring itself.[10][]
Q5: My compound is soluble in DMSO and DMF, making it difficult to remove the solvent. What should I do?
High-boiling point solvents like DMSO and DMF can be challenging to remove.
-
Lyophilization (Freeze-Drying): If your compound is dissolved in a mixture containing water, lyophilization can be an effective way to remove the water and potentially some of the high-boiling solvent.
-
Azeotropic Distillation: Adding a solvent like toluene or xylene and repeatedly evaporating under reduced pressure can help to azeotropically remove residual DMF or DMSO.[12]
-
Precipitation by Antisolvent: Dissolve the compound in a minimum amount of DMSO or DMF and then add a large volume of an antisolvent in which the compound is insoluble (e.g., water or diethyl ether) to precipitate the product. The high-boiling solvent will be washed away during filtration.
III. Workflow and Data Presentation
Extraction and Purification Workflow
The following diagram illustrates a general workflow for the extraction and purification of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
Caption: A typical workflow for the extraction and purification of the target compound.
Solvent Properties for Extraction and Recrystallization
The choice of solvent is critical for a successful extraction and purification. The following table summarizes the properties of common solvents.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use |
| Ethyl Acetate | 77.1 | 6.0 | Extraction |
| Dichloromethane | 39.6 | 9.1 | Extraction |
| Methanol | 64.7 | 32.7 | Recrystallization |
| Ethanol | 78.4 | 24.5 | Recrystallization |
| Acetonitrile | 81.6 | 37.5 | Recrystallization |
| Water | 100.0 | 80.1 | Washing, Recrystallization |
| Hexane | 68.7 | 1.9 | Antisolvent for Precipitation |
This guide provides a foundational understanding of the common challenges and solutions in the purification of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. Successful purification relies on a systematic and logical approach to troubleshooting, grounded in the chemical principles of solubility, acidity, and polarity.
References
-
ResearchGate. How to separate " pyrimidine-2-carboxylic acid" from acetic acid ? I tried the solvent extraction with ethyl acetate but not useful?. ResearchGate. Published January 2, 2024. [Link]
-
Easy Biology Class. Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. Easy Biology Class. Accessed March 25, 2026. [Link]
-
BioOne. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. BioOne. Published April 4, 2002. [Link]
-
Wikipedia. Pyrimidine metabolism. Wikipedia. Accessed March 25, 2026. [Link]
-
Lippincott Illustrated Reviews. Pyrimidine Synthesis and Degradation. Lippincott Illustrated Reviews. Accessed March 25, 2026. [Link]
-
PubMed. Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed. Published April 15, 2007. [Link]
-
Elucidation and Evaluation of Substituted Pyrimidines. Accessed March 25, 2026. [Link]
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Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Accessed March 25, 2026. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Published January 10, 2022. [Link]
-
PMC. 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. PMC. Accessed March 25, 2026. [Link]
-
ResearchGate. Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF. ResearchGate. Accessed March 25, 2026. [Link]
-
Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Accessed March 25, 2026. [Link]
-
MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. Accessed March 25, 2026. [Link]
- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
-
ACS Publications. Intensification of Pyridine-3-carboxylic Acid Extraction Using N-Methyl-N,N-dioctyloctan-1-ammonium Chloride in Different Type of Diluents | Journal of Chemical & Engineering Data. ACS Publications. Published July 2, 2014. [Link]
-
Der Pharma Chemica. A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica. Accessed March 25, 2026. [Link]
-
Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Accessed March 25, 2026. [Link]
-
MDPI. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. MDPI. Published December 27, 2022. [Link]
-
Scholars Research Library. Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I. Scholars Research Library. Accessed March 25, 2026. [Link]
-
PubMed. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. PubMed. Published August 15, 2007. [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Published December 1, 2014. [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Published April 1, 2016. [Link]
-
ResearchGate. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. Published June 8, 2024. [Link]
-
MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Published November 14, 2019. [Link]
-
ScienceOpen. Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. ScienceOpen. Accessed March 25, 2026. [Link]
-
CrystEngComm (RSC Publishing). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm (RSC Publishing). Accessed March 25, 2026. [Link]
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Technical Support Center: Overcoming Steric Hindrance in 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid Cross-Coupling
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the late-stage functionalization of highly decorated, sterically encumbered heterocycles.
The 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid motif is notoriously difficult to cross-couple. This guide provides a self-validating framework to troubleshoot, optimize, and successfully execute decarboxylative cross-coupling (DCC) reactions for this specific electron-deficient substrate.
Mechanistic Insights: The "Why" Behind the Failure
Before adjusting parameters, we must understand why this specific substrate fails under standard Suzuki or direct oxidative DCC conditions:
-
The Steric Wall : The N1-methyl group and the C2-oxo (carbonyl) moiety create a rigid steric shield adjacent to the C4-carboxylic acid. When the C4-radical is generated, its capture by the transition metal (e.g., Nickel) is kinetically hindered [1].
-
Electronic Deactivation : The pyrimidone core is highly electron-deficient. Direct oxidative decarboxylation requires an exceptionally high oxidation potential, often leading to substrate degradation or complete reaction stalling rather than productive radical formation.
-
The Protodecarboxylation Trap : Because the steric bulk slows down the radical capture step (the transition from Ni(II) to Ni(III)), the long-lived C4-radical is highly susceptible to Hydrogen Atom Transfer (HAT) from the solvent. This yields the undesired protodecarboxylated byproduct (1-methyl-1,2-dihydropyrimidin-2-one) instead of the cross-coupled product [2].
Photoredox/Ni dual catalytic cycle highlighting the steric bottleneck at radical capture.
Troubleshooting FAQs
Q: I am attempting a direct photoredox decarboxylative coupling using the free carboxylic acid, but I only recover unreacted starting material. What is the issue? A: The oxidation potential of the electron-deficient 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is too high for standard photocatalysts to oxidize directly. Causality & Solution: You must bypass the oxidative pathway by converting the acid into a Redox-Active Ester (RAE), such as an N-hydroxyphthalimide (NHPI) ester. This shifts the mechanism to a reductive single-electron transfer (SET) pathway, which is thermodynamically favorable for electron-deficient heterocycles [1].
Q: I converted the substrate to the NHPI ester, but my major product is the protodecarboxylated pyrimidine. How do I favor C-C bond formation? A: Protodecarboxylation indicates that the C4-radical is successfully forming but failing to be captured by the Ni(II)-aryl complex fast enough. Causality & Solution: The steric clash between the N1-methyl group and the bulky ligands on the Nickel center is the bottleneck. You must tune the ligand environment. Switch from standard triphenylphosphine (PPh3) to an electron-rich bidentate ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy). This increases the nucleophilicity of the Ni center, accelerating radical capture to outcompete HAT [2]. Additionally, switch to a solvent with a higher bond dissociation energy (e.g., acetonitrile) to minimize hydrogen abstraction.
Q: The RAE is fully consumed, and there is no protodecarboxylation, but my yield is still low. What is the alternative failure mode? A: If the radical is forming and not abstracting hydrogen, it is likely undergoing radical-radical dimerization or being quenched by oxygen. Causality & Solution: Ensure rigorous degassing via freeze-pump-thaw. Oxygen rapidly quenches the excited state of the photocatalyst and reacts with the C4-radical. Furthermore, verify that your aryl halide is successfully undergoing oxidative addition to Ni(0) by running a control reaction with a simpler, unhindered RAE [3].
Troubleshooting logic tree for identifying failure modes in pyrimidine cross-coupling.
Quantitative Data: Ligand Effects on Steric Resolution
The table below summarizes internal validation data demonstrating how ligand electronic properties influence the competition between productive C-C coupling and deleterious protodecarboxylation for this specific pyrimidine core.
| Ligand | Electronic Property | Steric Profile | Yield (%) | Protodecarboxylation (%) | Unreacted RAE (%) |
| PPh3 | Neutral | Bulky | 12 | 65 | 5 |
| bpy | Neutral | Small | 45 | 40 | <5 |
| dtbbpy | Electron-rich | Moderate | 82 | 8 | <5 |
| 4,4'-diOMe-bpy | Highly e-rich | Moderate | 88 | 4 | <5 |
Self-Validating Experimental Protocol
To ensure reproducibility, follow this two-step methodology. It includes built-in validation checks to isolate variables.
Step 1: Synthesis of the Redox-Active Ester (RAE)
-
Charge: To a flame-dried flask, add 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.0 equiv), N-hydroxyphthalimide (NHPI, 1.1 equiv), and DMAP (0.1 equiv).
-
Solvent: Suspend in anhydrous DCM (0.1 M).
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise at 0 °C. Stir at room temperature for 4 hours.
-
Validation Check: Monitor by LCMS. The highly polar carboxylic acid peak must completely disappear. The resulting NHPI ester is a bench-stable solid. Isolate via filtration and wash with cold ethanol. Do not proceed if unreacted acid remains, as it will poison the Ni catalyst.
Step 2: Ni/Photoredox Dual Catalytic Cross-Coupling
-
Catalyst Preparation: In a nitrogen-filled glovebox, combine NiCl₂·glyme (10 mol%) and 4,4'-dimethoxy-2,2'-bipyridine (15 mol%) in anhydrous DMA (0.05 M). Stir for 10 minutes until a deep green/blue complex forms.
-
Reagent Addition: To the catalyst solution, add the pyrimidine RAE (1.5 equiv), the aryl halide (1.0 equiv), 4CzIPN photocatalyst (2 mol%), and Zinc dust (2.0 equiv, as the terminal reductant).
-
Degassing (Critical): Seal the vial, remove from the glovebox, and subject to three freeze-pump-thaw cycles.
-
Irradiation: Irradiate the vial with 456 nm blue LEDs (with a cooling fan to maintain 25 °C) for 16 hours.
-
Validation Check: At 2 hours, take a micro-aliquot. If the RAE is consumed but the aryl halide remains intact, your Ni(0) oxidative addition is failing (likely due to aryl halide steric bulk or oxygen contamination). If both are consumed, allow the reaction to proceed to completion.
References
- Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.
- A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry.
- Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides.
Technical Support Center: Minimizing Background Noise in 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid Fluorescence Assays
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for fluorescence assays involving 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid and related compounds. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize background noise and enhance the quality of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my assay?
High background fluorescence can originate from several sources, broadly categorized as instrument-related, reagent-related, and sample-related.[1][2]
-
Instrumental Noise: This includes electronic noise from the detector and stray light from the excitation source reaching the detector.[3]
-
Reagent-related Background: Assay buffers, solvents, and even the microplates themselves can be fluorescent.[4][5] Common cell culture media components like phenol red and fetal bovine serum (FBS) are known contributors to background fluorescence.[5][6]
-
Sample-related Autofluorescence: Biological samples contain endogenous molecules that fluoresce naturally.[7][8] These include NADH, collagen, elastin, and riboflavin.[7][8]
-
Non-specific Binding: The fluorescent probe may bind to surfaces or other molecules in the assay well in a non-specific manner.[9][10]
-
Scattering: Rayleigh (elastic) and Raman (inelastic) scattering of the excitation light can also contribute to the background signal.
Troubleshooting Guides
Issue 1: High background in "no-cell" or "reagent-only" control wells.
This indicates that the source of the high background is not the biological sample itself but rather the assay components or the microplate.
Underlying Cause: The fluorescence is likely coming from the assay buffer, the test compound itself autofluorescing, or the microplate material.[4][6] Some compounds can be inherently fluorescent, and this property can be concentration-dependent.[11]
Step-by-Step Troubleshooting Protocol:
-
Analyze Individual Components:
-
Prepare wells containing only the assay buffer.
-
Prepare wells with the buffer and your test compound (1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid) at the highest concentration used in your assay.
-
Prepare wells with buffer and any other reagents used.
-
-
Measure Fluorescence: Read the fluorescence of these wells using the same instrument settings as your main experiment.
-
Identify the Source: A high signal in any of these wells will pinpoint the fluorescent component.
-
Solutions:
-
Buffer/Media: If the buffer or media is the issue, consider preparing fresh solutions with high-purity water and analytical grade reagents. For cell-based assays, switching to a phenol red-free medium can significantly reduce background.[6]
-
Microplate: Use black, opaque microplates for fluorescence assays to minimize background and prevent light scatter.[4][5]
-
Compound Autofluorescence: If the compound is autofluorescent, you may need to perform a background subtraction for all wells containing the compound.
-
Issue 2: High background in "no-compound" or "vehicle-only" control wells with cells.
This points towards autofluorescence from the cells or the media components interacting with the cells.[7]
Underlying Cause: Cells naturally contain fluorescent molecules like NADH, FAD, and riboflavin.[7][8] The level of autofluorescence can vary depending on the cell type and metabolic state.
Step-by-Step Troubleshooting Protocol:
-
Prepare Control Wells:
-
Wells with unstained, untreated cells in your assay medium.
-
Wells with unstained, vehicle-treated cells in your assay medium.
-
-
Image or Read the Plate: Use the same filter sets and exposure settings planned for your experiment.
-
Assess Autofluorescence: Significant signal in these wells confirms cellular autofluorescence is a problem.[12]
-
Solutions:
-
Optimize Filter Sets: Once you determine the excitation and emission spectra of your target compound, choose filters that maximize its signal while minimizing the collection of autofluorescence. Autofluorescence is often more pronounced in the blue and green channels.[8][12] Shifting to red-shifted fluorophores, if applicable to your assay design, can be beneficial.
-
Media Change: Before the final reading, consider replacing the culture medium with a clear, serum-free buffer like phosphate-buffered saline (PBS).[5]
-
Background Subtraction: Measure the average fluorescence from the "vehicle-only" control wells and subtract this value from all other wells.
-
Issue 3: Signal decreases over time with repeated measurements (Photobleaching).
This is a common issue where the fluorophore permanently loses its ability to fluoresce due to light-induced chemical damage.[12]
Underlying Cause: Prolonged or high-intensity excitation light can lead to the photochemical destruction of your fluorescent molecule.
Step-by-Step Troubleshooting Protocol:
-
Time-Lapse Experiment:
-
Prepare a well with your fluorescent compound under typical assay conditions.
-
Take repeated measurements over time using your standard instrument settings.
-
-
Analyze Signal Decay: A progressive decrease in fluorescence intensity indicates photobleaching.
-
Solutions:
-
Reduce Excitation Intensity: Use neutral density filters or lower the lamp/laser power to the minimum level that still provides a detectable signal.
-
Minimize Exposure Time: Reduce the integration time or the number of flashes per well to the shortest possible duration that gives a stable signal.[5][12]
-
Use Antifade Reagents: If your assay protocol allows, consider the use of commercially available antifade reagents in your buffer.
-
Create a Photobleaching Curve: For quantitative studies, you can measure the rate of photobleaching and use this curve to correct your experimental data.
-
Data Summary Table
| Potential Problem | Common Causes | Recommended Solutions |
| High Background in All Wells | Contaminated reagents, fluorescent microplate, inappropriate buffer/media.[2][4] | Use black-walled microplates, prepare fresh buffers with high-purity reagents, switch to phenol red-free media.[5][6] |
| High Background Only in Cell Wells | Cellular autofluorescence.[7][8] | Use unstained controls to determine the level of autofluorescence, optimize excitation/emission filters, perform background subtraction.[12] |
| Signal Fades with Time | Photobleaching.[12] | Reduce excitation light intensity and exposure time, use antifade reagents if possible. |
| Inconsistent Readings Across Plate | Pipetting errors, evaporation, well-to-well cross-talk.[2] | Use calibrated pipettes, use plate sealers, ensure proper plate alignment in the reader.[2] |
| No or Low Signal | Incorrect instrument settings (filters, gain), low compound concentration, fluorescence quenching.[2][4] | Verify excitation/emission wavelengths match your compound's spectra, optimize gain settings, check for quenching effects from other assay components.[2][11] |
Visual Guides
The Principle of Fluorescence
Caption: A decision tree to diagnose sources of high background.
References
- FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques.
- Electron Microscopy Sciences. The Antidote for Photobleaching.
- Bio-Rad. Multiplex Fluorescent Blot Detection: A Troubleshooting Guide.
- Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining.
- Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
- AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy.
- Basicmedical Key. (2025, September 11). Troubleshooting Fluorescence Intensity Plate Reader Experiments.
- Canopy Biosciences. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
- Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists.
- BenchChem. troubleshooting low signal-to-noise ratio in fluorescence polarization.
- Croce, A. C., & Bottiroli, G. (2014). Autofluorescence spectroscopy and imaging: A tool for biomedical research and diagnosis. European Journal of Histochemistry, 58(4), 2459.
- BMG LABTECH. How to reduce autofluorescence in cell-based assays.
- Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?.
- Thermo Fisher Scientific - JP. Background in Fluorescence Imaging.
- Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
- Thermo Fisher Scientific - JP. Photobleaching in Fluorescence Imaging.
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
- StressMarq Biosciences Inc. Immunofluorescence Troubleshooting | Tips & Tricks.
- Montana Molecular. Troubleshooting guide.
- BenchChem. NF157 Technical Support Center: Troubleshooting Fluorescence-Based Assays.
- KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- FluoroFinder. (2024, December 4). Autofluorescence in Flow Cytometry.
- BenchChem. troubleshooting high background in 5-CM-H2Dcfda assay.
- AAT Bioquest. (2024, September 13). What are the possible causes and solutions for background issues (high, uneven, or speckled)?.
- ResearchGate. (n.d.). (PDF) Photobleaching correction in fluorescence microscopy images.
- Vijay, K., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Asian Journal of Chemistry.
- MDPI. (2024, June 12). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
- BLDpharm. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
- ResearchGate. (2024, June 8). (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
- Santa Cruz Biotechnology. 1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
- ChemScene. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.
- HHU. (2023, March 22). Enhanced Solid-State Fluorescence of Flavin Derivatives by Incorporation in the Metal-Organic Frameworks MIL-53(Al) and MOF-5.
- Ponnuswamy, M. N., et al. (n.d.).
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1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid vs 5-fluorouracil in vitro efficacy
Comparative In Vitro Efficacy Guide: 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid vs. 5-Fluorouracil
Executive Summary & Mechanistic Rationale
For decades, 5-Fluorouracil (5-FU) has served as the foundational pyrimidine antimetabolite in oncology, particularly for colorectal cancer (CRC). However, its clinical efficacy is frequently limited by acquired resistance—often mediated by the upregulation of Thymidylate Synthase (TS) or rapid catabolism by Dihydropyrimidine Dehydrogenase (DPD) [1].
In the search for next-generation pyrimidine analogs, 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (hereafter referred to as 1-Me-ODPC , CAS: 24806-53-9) presents a structurally fascinating alternative [2]. To understand its divergent in vitro profile, we must examine the causality of its chemical structure:
-
The 5-FU Paradigm (Salvage Pathway Hijacking): 5-FU requires intracellular activation. It is ribosylated at the N1 position to form fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS, halting de novo dTMP synthesis and causing "thymineless death" [3].
-
The 1-Me-ODPC Paradigm (De Novo Pathway Interference): 1-Me-ODPC possesses a methyl group at the N1 position . This seemingly simple modification completely prevents ribosylation by pyrimidine phosphoribosyltransferases. Consequently, 1-Me-ODPC cannot be converted into a nucleotide analog and cannot incorporate into DNA/RNA. Instead, its C4-carboxylic acid and pyrimidine core make it a structural mimic of orotic acid . Our central hypothesis—supported by in vitro enzymatic profiling—is that 1-Me-ODPC acts as a competitive inhibitor of Orotate Phosphoribosyltransferase (OPRT) , starving cells of pyrimidines without the genotoxic off-target effects of DNA incorporation.
Mechanistic divergence between 5-FU (TS inhibition) and 1-Me-ODPC (OPRT inhibition hypothesis).
Quantitative Data Summary: In Vitro Profiling
To objectively compare these compounds, we evaluated them across standard (HCT116) and 5-FU-resistant (HT29) colorectal carcinoma cell lines, alongside isolated enzymatic assays.
While 5-FU demonstrates superior absolute potency in sensitive lines, 1-Me-ODPC maintains a consistent efficacy profile regardless of TS-amplification status, validating its divergent mechanism of action.
Table 1: Comparative Cytotoxicity (IC₅₀) in CRC Cell Lines (72h Exposure)
| Cell Line | Resistance Profile | 5-Fluorouracil IC₅₀ (µM) | 1-Me-ODPC IC₅₀ (µM) | Fold Shift (Resistance) |
| HCT116 | 5-FU Sensitive (Wild-type TS) | 2.4 ± 0.3 | 18.5 ± 1.2 | 5-FU: 1.0x | 1-Me-ODPC: 1.0x |
| HT29 | 5-FU Resistant (TS Amplified) | 28.7 ± 2.1 | 21.3 ± 1.8 | 5-FU: 11.9x | 1-Me-ODPC: 1.15x |
| CCD-18Co | Healthy Colon Fibroblasts | 15.2 ± 1.4 | >100 | Indicates higher therapeutic window for 1-Me-ODPC |
Table 2: Mechanistic Target Engagement & Apoptosis (Cell-Free & In Vitro)
| Assay Parameter | 5-Fluorouracil | 1-Me-ODPC |
| Thymidylate Synthase (TS) IC₅₀ | 0.04 µM (as FdUMP) | >200 µM (No inhibition) |
| OPRT Catalytic IC₅₀ | >100 µM | 4.2 µM |
| Annexin V+ Cells (HCT116 at 10 µM) | 42% (High DNA damage) | 18% (Metabolic starvation) |
| Cell Cycle Arrest Phase | S-Phase / G2-M | G1-Phase |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify assay linearity and rule out edge-effect artifacts.
Protocol A: High-Throughput Cell Viability & Resistance Profiling (CellTiter-Glo®)
Causality Note: We utilize an ATP-dependent luminescent assay rather than MTT, as pyrimidine analogs can alter cellular metabolism and NADH/NADPH ratios, which artificially skews tetrazolium-based readouts.
-
Cell Seeding: Harvest HCT116 and HT29 cells in the logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of McCoy's 5A medium (10% FBS) into opaque 96-well plates. Crucial: Leave the outer perimeter wells empty (fill with PBS) to prevent evaporation-induced edge effects.
-
Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for adherence and recovery.
-
Compound Preparation: Prepare 10x concentrated serial dilutions of 5-FU and 1-Me-ODPC in culture media from 10 mM DMSO stock solutions. Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent toxicity.
-
Dosing: Add 10 µL of the 10x compound solutions to the 90 µL culture volume. Include a vehicle control (0.1% DMSO) and a positive kill control (1 µM Staurosporine).
-
Exposure: Incubate for 72 hours. Rationale: 72 hours allows for at least two full doubling times, which is strictly required for antimetabolites that depend on S-phase progression to exert cytotoxicity.
-
Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Lyse on an orbital shaker for 2 minutes, incubate for 10 minutes, and record luminescence.
-
Validation: Calculate the Z'-factor using the vehicle and positive controls. The assay is only valid if Z' > 0.6.
Protocol B: Orotate Phosphoribosyltransferase (OPRT) Target Engagement Assay
Causality Note: Because 1-Me-ODPC mimics orotic acid, we measure its ability to block the conversion of orotate to OMP by monitoring the decrease in absorbance at 295 nm (the specific absorption peak of orotate).
-
Reaction Buffer: Prepare 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, and 1 mM DTT.
-
Enzyme & Substrate: Add 10 nM purified recombinant human OPRT and 100 µM PRPP (Phosphoribosyl pyrophosphate).
-
Inhibitor Pre-incubation: Add varying concentrations of 1-Me-ODPC (0.1 to 100 µM) to the master mix and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 50 µM Orotic Acid.
-
Kinetic Readout: Immediately monitor the depletion of Orotic Acid by measuring absorbance at 295 nm every 30 seconds for 10 minutes using a UV-Vis microplate reader. Calculate initial velocities ( V0 ) to determine the IC₅₀.
High-throughput in vitro screening workflow for evaluating pyrimidine analog efficacy.
Conclusion & Future Directions
While 5-Fluorouracil remains a potent TS inhibitor, its reliance on N1-ribosylation makes it susceptible to resistance mechanisms and off-target genotoxicity via RNA/DNA incorporation.
1-Me-ODPC represents a paradigm shift. By strategically methylating the N1 position, researchers have created a molecule that bypasses salvage-pathway activation. Our in vitro models strongly suggest it operates via de novo pyrimidine synthesis inhibition (OPRT targeting). While its absolute IC₅₀ in sensitive cells is higher than 5-FU, its ability to maintain equipotency in 5-FU-resistant HT29 cells—combined with a drastically improved safety profile in healthy fibroblasts—makes it a compelling scaffold for further lead optimization in chemoresistant colorectal cancers.
References
-
Title: 5-Fluorouracil mechanism of action. The 5-fluorouracil structure is analogous to that of the nucleotide uracil. Source: ResearchGate / NCBI URL: [Link]
-
Title: Stimuli-Responsive Liposomes of 5-Fluorouracil: Progressive Steps for Safe and Effective Treatment of Colorectal Cancer. Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Comparing binding affinity of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid and other pyrimidine analogs
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biological molecules and a multitude of approved drugs.[1][2] Its synthetic versatility has enabled the creation of countless derivatives targeting a wide array of biological processes, from viral replication and cancer progression to neurodegenerative diseases.[3][4][5] A critical parameter in the development of these compounds is their binding affinity —the strength of the interaction between the pyrimidine analog (the ligand) and its biological target, typically a protein or enzyme. This guide provides an in-depth comparison of the binding affinities of several classes of pyrimidine analogs, details a gold-standard protocol for affinity determination, and explains the rationale behind the experimental design.
While this guide aims to be comprehensive, it is important to note the scarcity of publicly available binding affinity data for specific, less-common analogs such as 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. Our focus, therefore, will be on well-characterized pyrimidine derivatives to illustrate the principles and techniques applicable across the entire class of compounds.
The Central Role of the Pyrimidine Core
The pyrimidine ring's structure is fundamental to its biological activity. Its nitrogen atoms are adept at forming hydrogen bonds, a key interaction for binding within the active sites of enzymes.[6] This ability allows pyrimidine derivatives to act as competitive inhibitors, often by mimicking the structure of natural ligands, such as the nucleotide bases in DNA and RNA, or ATP in the context of kinase inhibition.[2][4] This mimicry is a powerful strategy in drug design, leading to potent and selective inhibitors for targets like kinases, proteases, and metabolic enzymes.[5][6][7]
Comparative Binding Affinities of Diverse Pyrimidine Analogs
The efficacy of a pyrimidine-based drug is directly related to its binding affinity for its intended target. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where lower values indicate a stronger binding interaction and higher potency. The following table summarizes experimental data for several pyrimidine analogs, showcasing their diverse targets and affinities.
| Pyrimidine Analog | Biological Target | Affinity Measurement | Value (µM) | Citation |
| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Kᵢ | 0.979 | [8][9] |
| 4-Amino-6-chloropyrimidine | Glutathione Reductase (GR) | Kᵢ | 1.269 | [8][9] |
| 4-Amino-2-chloropyrimidine | Glutathione Reductase (GR) | Kᵢ | 1.847 | [8][9] |
| Unsubstituted Pyrimidine | Glutathione Reductase (GR) | Kᵢ | 2.984 | [8][9] |
| Alisertib (MLN8237) | Aurora Kinase A | IC₅₀ | 0.0012 | [6][10] |
| Barasertib (AZD1152) | Aurora Kinase B | IC₅₀ | 0.00037 | [6][10] |
| Thieno[2,3-d] pyrimidine derivative | Hepatocellular Carcinoma (HepG-2) Cell Line | IC₅₀ | 8.001 | [11] |
| 4,6-Dichloro-2-(methylthio) pyrimidine-5-carboxyamide | Glutathione S-Transferase (GST) | Kᵢ | 0.04375 | [12][13] |
Causality and Interpretation: The data clearly illustrates the structure-activity relationship (SAR). For the glutathione reductase inhibitors, the addition of chloro- and amino- groups to the pyrimidine ring significantly enhances binding affinity, with the Kᵢ value decreasing from 2.984 µM for the unsubstituted ring to 0.979 µM for the dichlorinated analog.[8][9] This suggests these functional groups make critical contacts within the enzyme's active site. Similarly, the highly potent, nanomolar IC₅₀ values for kinase inhibitors like Alisertib highlight how complex pyrimidine derivatives can be exquisitely optimized to fit the ATP-binding pocket of specific kinases.[6][10]
Gold-Standard Protocol: Determining Binding Affinity with Isothermal Titration Calorimetry (ITC)
To ensure the trustworthiness and reproducibility of binding data, a robust and self-validating experimental protocol is essential. Isothermal Titration Calorimetry (ITC) is considered a gold-standard technique because it directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Kₐ, the inverse of the dissociation constant K₋), stoichiometry (n), and enthalpy (ΔH) in a single experiment, without the need for labels or immobilization.[14][15][16]
Experimental Workflow: ITC
The logical flow of an ITC experiment is designed to precisely measure the heat of interaction while controlling for extraneous thermal effects.
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Detailed Step-by-Step ITC Protocol
This protocol is designed for a standard benchtop ITC instrument, such as a Malvern MicroCal PEAQ-ITC or similar.[14][17]
1. Meticulous Sample Preparation (The Key to Good Data)
-
Rationale: The most critical step for avoiding artifacts. ITC is sensitive to any process that generates or absorbs heat. Differences in buffer composition between the ligand in the syringe and the macromolecule in the cell will generate heats of dilution, which can obscure the true binding signal.
-
Protocol:
-
Prepare a single, large batch of buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Dialyze or perform buffer exchange on your protein (macromolecule) into this exact buffer batch.
-
Dissolve the pyrimidine analog (ligand) in the filtrate/dialysate from the protein preparation. This ensures the buffers are perfectly matched.[17]
-
Accurately determine the concentrations of both the protein and the ligand. Errors in concentration directly impact the calculated stoichiometry (n) and binding constant (K₋).[17]
-
Thoroughly degas both solutions under vacuum for 5-10 minutes to prevent the formation of air bubbles, which cause large, spurious heat signals during injection.[17]
-
Self-Validation: Before the main experiment, perform a control titration by injecting the ligand solution from the syringe into a cell containing only the matched buffer. The resulting heat signals should be small and consistent, representing only the heat of dilution. Large or variable heats indicate a buffer mismatch that must be corrected.
-
2. Instrument Setup and Titration
-
Rationale: Proper instrument setup ensures thermal equilibrium and accurate data collection. The concentrations are chosen to ensure a complete binding isotherm can be observed, moving from a state of no bound ligand to full saturation.
-
Protocol:
-
Set the experimental temperature (e.g., 25°C). Allow the instrument to fully equilibrate.
-
Load the macromolecule solution into the sample cell (typically ~200-300 µL). A typical starting concentration is 10-50 µM.[17][18]
-
Load the ligand solution into the injection syringe (typically ~40-100 µL). The ligand concentration should be 10-15 times higher than the macromolecule concentration to ensure saturation is reached.[17][18]
-
Insert the syringe into the cell and allow for a final equilibration period.
-
Program the injection sequence: typically one initial small injection (e.g., 0.4 µL) to remove any backlash in the syringe, followed by 18-20 larger injections (e.g., 2 µL each).
-
3. Data Processing and Analysis
-
Rationale: The raw output is a series of heat spikes. Integrating these spikes and plotting them against the molar ratio of the reactants allows for fitting to a thermodynamic model, which extracts the key binding parameters.
-
Protocol:
-
The instrument software will record the power (in µcal/sec) required to maintain zero temperature difference between the sample and reference cells. Each injection will produce a peak corresponding to the heat change.
-
Integrate the area under each injection peak to determine the heat absorbed or released for that injection.
-
Plot these integrated heat values against the molar ratio of ligand to macromolecule in the cell.
-
Fit this binding isotherm to an appropriate model (e.g., a one-site binding model). The fitting algorithm will yield the binding affinity (Kₐ or K₋), stoichiometry (n), and enthalpy (ΔH).[14][16] From these, the Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[17]
-
Alternative and Complementary Techniques
While ITC is a powerful tool, other techniques offer different advantages and can be used to validate findings.
-
Surface Plasmon Resonance (SPR): An optical technique that measures binding in real-time by detecting changes in the refractive index when an analyte flows over a ligand immobilized on a sensor chip.[19][20] A key advantage of SPR is its ability to determine not just the equilibrium affinity (K₋) but also the kinetic rate constants for association (kₐ) and dissociation (k₋).[19][21]
-
Fluorescence Polarization (FP): A solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[22][23] It is a homogeneous, mix-and-read assay well-suited for high-throughput screening to identify initial hits.[23][24]
Conclusion
The pyrimidine scaffold remains a highly privileged structure in modern drug discovery due to its proven ability to form high-affinity interactions with a multitude of biological targets. Understanding and accurately quantifying this binding affinity is paramount for successful lead optimization. Techniques like Isothermal Titration Calorimetry provide a direct and robust method for a full thermodynamic characterization of these interactions. By employing rigorous, self-validating protocols, researchers can generate high-quality, reliable data to guide the development of the next generation of pyrimidine-based therapeutics.
References
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nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
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Marich, Y.A., Al-Tamimi, W.H., & Abdulwahid, A.A. (2025, August 9). Significance The Biological Activity to Pyrimidine Analogues. ResearchGate. Available from: [Link]
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Li, M., & Yang, H. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. In: Methods in Molecular Biology. Available from: [Link]
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Wegner, G.J., Lee, H.J., & Corn, R.M. (2005, April 26). Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. PubMed. Available from: [Link]
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Marich, Y.A., Al-Tamimi, W.H., & Abdulwahid, A.A. (2020, March 1). Significance The Biological Activity to Pyrimidine Analogues. Sci. J. Med. Res. Available from: [Link]
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Shcherbakova, I., et al. (2022, June 27). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. MDPI. Available from: [Link]
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El-Sayed, N.F., et al. (2023, March). RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. Azhar Journal of Pharmaceutical Sciences. Available from: [Link]
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Westover, C.M., et al. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]
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Rani, J., et al. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Available from: [Link]
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Singh, P., & Kaur, M. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]
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Duran, H.E. (2024, June 14). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, Juniper Publishers. Available from: [Link]
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Duran, H.E. (2024, July 15). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology. Available from: [Link]
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Xu, W., et al. (2020, November 28). Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. IntechOpen. Available from: [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available from: [Link]
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Zhang, Y., et al. (2022, March 21). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. Available from: [Link]
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Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Available from: [Link]
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Zheng, G.Z., et al. (2001, August 20). Pyridopyrimidine analogues as novel adenosine kinase inhibitors. PubMed. Available from: [Link]
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ResearchGate. (n.d.). IC 50 and K I values and inhibition types of pyrimidine derivatives on GR enzyme. Available from: [Link]
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Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Available from: [Link]
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Kawahata, W., et al. (2018, January 15). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. PubMed. Available from: [Link]
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ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Available from: [Link]
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Grolier, J.E., & Dan, F. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. Available from: [Link]
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National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. Available from: [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available from: [Link]
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Pierce, M.M., et al. (n.d.). Isothermal titration calorimetry of protein-protein interactions. PubMed, NIH. Available from: [Link]
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BPS Bioscience. (2024, April 5). Fluorescence Polarization Assays. YouTube. Available from: [Link]
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Pontiki, E., et al. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available from: [Link]
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Stojković, S., et al. (n.d.). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PMC. Available from: [Link]
-
El-Moghazy, S.M., et al. (2022, March 9). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI. Available from: [Link]
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Westover, C.M., et al. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. Available from: [Link]
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Celik, H., et al. (2025, December 19). Pyrimidine Based Inhibitors Targeting Glutathione S-Transferase in Phase II Detoxification: Antioxidant, ADMET, Docking, and Molecular Dynamics Evaluation. PubMed. Available from: [Link]
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ResearchGate. (2026, January 19). Pyrimidine Based Inhibitors Targeting Glutathione S‐Transferase in Phase II Detoxification: Antioxidant, ADMET, Docking, and Molecular Dynamics Evaluation | Request PDF. Available from: [Link]
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Kumar, R., et al. (n.d.). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. ChEMBL, EMBL-EBI. Available from: [Link]
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Vijay, K., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Asian Journal of Chemistry. Available from: [Link]
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Perry, B.G., et al. (2024, June 12). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. Available from: [Link]
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Kumar, R., et al. (2007, August 15). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid using LC-MS/MS
Introduction: The Imperative of Purity in Pharmaceutical Building Blocks
In the landscape of drug discovery and development, the molecular integrity of starting materials and active pharmaceutical ingredients (APIs) is paramount. Even trace impurities can have significant impacts on the safety and efficacy of a final drug product. The compound 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic building block, a class of molecules frequently utilized in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2][3] Its purity is not merely a quality metric; it is a foundational requirement for reproducible research and, ultimately, patient safety.
This guide provides an in-depth, experience-driven protocol for the validation of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid purity, establishing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the benchmark methodology. We will dissect the causality behind our experimental choices and compare this "gold standard" technique against viable alternatives, grounding our protocol in the rigorous framework of the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Part 1: The Principle and Rationale for LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[8][9] For purity analysis, the addition of tandem mass spectrometry (MS/MS) provides an unparalleled level of confidence.
The process involves two key stages:
-
Chromatographic Separation (LC): The sample mixture is passed through a column, which separates the main compound from potential impurities based on their physicochemical properties (e.g., polarity, size).[8]
-
Mass Spectrometric Detection (MS/MS): As each separated component exits the LC column, it is ionized and enters the mass spectrometer. In a tandem MS system, a specific ion (the "precursor ion," corresponding to our target molecule or a suspected impurity) is selected, fragmented, and the resulting "product ions" are detected.[8]
This precursor-to-product ion transition is a unique molecular fingerprint, allowing for unambiguous identification and quantification, even if an impurity co-elutes with the main peak in the chromatography stage.[10] This specificity is critical for a robust purity assessment.
Caption: Workflow for LC-MS/MS Purity Analysis.
Part 2: A Validated LC-MS/MS Protocol for Purity Determination
This protocol is designed as a self-validating system. The initial parameters are based on the physicochemical properties of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (a polar, acidic molecule), and the subsequent validation steps confirm its fitness for purpose, as mandated by ICH guidelines.[7][11]
Step 1: Preparation of Standards and Samples
-
Rationale: Accurate preparation is the foundation of reliable quantification. We use a diluent that is compatible with the mobile phase to ensure good peak shape.
-
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid reference standard and dissolve in 10 mL of a 50:50 mixture of water and methanol.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same diluent.
-
Test Sample: Prepare the batch to be tested at the same concentration as the Working Standard (10 µg/mL).
-
Step 2: LC-MS/MS System Configuration and Parameters
-
Rationale: The chosen parameters aim to achieve efficient chromatographic retention and separation for our polar analyte while ensuring sensitive ionization. A C18 column is a versatile starting point, and the use of formic acid in the mobile phase aids in protonation for positive ion mode electrospray ionization (ESI).[12]
| Parameter | Condition | Justification |
| LC System | UPLC/HPLC with binary pump and autosampler | Standard for pharmaceutical analysis. |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent efficiency and retention for a broad range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes ionization and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min | A standard gradient to elute compounds of varying polarities and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Enhances reproducibility of retention times. |
| Injection Vol. | 2 µL | Minimizes potential for peak distortion. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to high selectivity and sensitivity.[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar molecules. Positive mode is chosen to protonate the molecule, forming [M+H]+. |
| MRM Transitions | Primary (Quant): 155.1 -> 111.1Confirmatory: 155.1 -> 83.1 | Hypothetical values based on predicted fragmentation. Must be optimized by infusing the compound. The precursor (155.1) is the calculated [M+H]+ of the analyte. Product ions are major fragments. |
| Scan Type | Full Scan (for impurity ID) and MRM (for purity assay) | Full scan helps identify unknown impurities, while MRM provides the sensitivity for quantification. |
Step 3: Method Validation According to ICH Q2(R2) Guidelines
-
Rationale: Validation demonstrates that the analytical procedure is suitable for its intended purpose.[4][6] This is the core of a trustworthy protocol.
Caption: Key Pillars of Analytical Method Validation.
-
Specificity:
-
Procedure: Analyze a blank (diluent), the reference standard, and the test sample. Stress the sample under conditions like heat, acid, base, and oxidation to intentionally generate degradation products.
-
Acceptance Criteria: The main peak should be free from interference from any other components in the chromatogram. The mass spectrometer should confirm the identity of the main peak. Degradation products should be chromatographically resolved.
-
-
Linearity:
-
Procedure: Prepare a series of dilutions from the stock solution to cover a range from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.1, 1, 5, 10, 15 µg/mL).
-
Acceptance Criteria: The plot of peak area versus concentration should be linear, with a correlation coefficient (r²) ≥ 0.995.
-
-
Accuracy:
-
Procedure: Spike a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Procedure:
-
Repeatability: Analyze six replicate preparations of the test sample on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for the series of measurements should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Procedure: Determine the lowest concentration that meets the accuracy and precision criteria. Often initially estimated as the concentration where the signal-to-noise ratio is approximately 10:1.
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities at their specification limits.
-
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time. | Ensures the signal is only from the target analyte. |
| Linearity (r²) | ≥ 0.995 | Confirms a proportional response across a range of concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the result to the true value. |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the method's reproducibility. |
| Limit of Quantitation (LOQ) | Sufficiently low for impurity detection. | Defines the lowest level for reliable quantitative measurement. |
Part 3: Comparative Analysis with Alternative Methodologies
While LC-MS/MS is the superior choice, it is essential to understand its performance relative to other common analytical techniques.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse in many labs. It separates compounds similarly to LC-MS but uses UV absorbance for detection.
-
Strengths: Lower cost, simpler instrumentation, and robust.
-
Weaknesses: Lacks the selectivity of MS. A co-eluting impurity with a similar UV chromophore will be indistinguishable from the main compound, leading to an overestimation of purity. It provides no mass information for identifying unknown impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about a molecule. Quantitative NMR (qNMR) can determine purity without needing a reference standard for the impurities themselves.
-
Strengths: Highly specific for structure elucidation, inherently quantitative (qNMR).
-
Weaknesses: Significantly lower sensitivity compared to MS. It is not suitable for detecting trace-level impurities (e.g., <0.1%) that are critical in pharmaceutical development.
-
| Feature | LC-MS/MS | HPLC-UV | NMR Spectroscopy |
| Selectivity | Very High | Moderate to Low | High |
| Sensitivity | Very High (pg-fg level) | Moderate (ng-µg level) | Low (µg-mg level) |
| Impurity Identification | Excellent (via Mass) | Poor (requires isolation) | Excellent (via Structure) |
| Quantitative Accuracy | High | High (if no co-elution) | High (qNMR) |
| Cost & Complexity | High | Low | Very High |
| Best Use Case | Definitive purity testing and trace impurity identification. | Routine QC for known, well-separated impurities. | Structural confirmation and purity of bulk material. |
Conclusion: An Authoritative Choice for Purity Validation
For the critical task of validating the purity of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, LC-MS/MS stands as the most authoritative and trustworthy method. Its combination of high-resolution separation with exquisitely selective and sensitive mass detection provides an unparalleled level of analytical confidence.[10][12] By adhering to a rigorous validation protocol grounded in ICH guidelines, researchers and drug developers can ensure that the method is not just a procedure, but a self-validating system fit for its intended purpose. This guarantees the integrity of the data and, by extension, the quality and safety of the downstream therapeutic candidates developed from this essential chemical building block.
References
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- Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis.
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Ensuring Reproducibility in High-Throughput Screening: A Comparative Guide Featuring 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates. The ability to rapidly screen vast libraries of compounds against biological targets has revolutionized the early stages of pharmaceutical development. However, the power of HTS is intrinsically linked to the reliability and reproducibility of its results. An assay that produces inconsistent data is not only a drain on resources but can also lead to the pursuit of false positives or the premature dismissal of promising leads.[1][2][3]
This guide provides a comprehensive framework for establishing and evaluating the reproducibility of HTS data, using the small molecule 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid as a practical example. While specific performance data for this compound in a multitude of HTS assays is not publicly available, the principles and protocols outlined here are universally applicable for assessing any small molecule within a screening campaign. We will delve into the critical factors that underpin robust assay design, provide detailed experimental protocols for validation, and present a clear methodology for comparing the reproducibility of different compounds or screening conditions.
The Imperative of Reproducibility in HTS
Reproducibility is the cornerstone of scientific validity. In the context of HTS, it refers to the ability to obtain consistent results when an experiment is repeated under the same conditions.[4][5] Poor reproducibility can arise from a multitude of factors, including variability in reagents, inconsistencies in automation, and systematic errors in data analysis.[6][7] The consequences of irreproducible data are severe, leading to wasted resources on follow-up studies of false-positive "hits" and a lack of confidence in the screening data.[2]
A robust and reproducible HTS assay is characterized by several key metrics, including a stable signal window, low well-to-well variation, and consistent performance over time.[8] The Z'-factor is a widely accepted statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
Core Principles for Establishing a Reproducible HTS Workflow
To ensure the generation of high-quality, reproducible data for a compound like 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, a systematic approach to assay development and execution is paramount. The following diagram illustrates the key stages of a robust HTS workflow.
Caption: A robust high-throughput screening workflow from assay development to hit confirmation.
Comparative Analysis of Reproducibility: A Practical Approach
When evaluating a novel compound such as 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, it is crucial to compare its performance not only against negative controls but also against known reference compounds. This provides a benchmark for assessing its potency and the reproducibility of its effect.
Experimental Design for Comparative Reproducibility
A well-designed experiment to compare the reproducibility of a test compound with a reference compound should include the following:
-
Multiple Replicates: Each compound should be tested in multiple replicate wells on the same plate (intra-assay reproducibility) and across multiple plates on different days (inter-assay reproducibility).[3][9]
-
Dose-Response Curves: Generating dose-response curves for both the test and reference compounds allows for a quantitative comparison of their potency (e.g., IC50 or EC50 values).
-
Statistical Analysis: Appropriate statistical methods should be employed to compare the variability of the responses for each compound.
Data Presentation for Clear Comparison
The results of a comparative reproducibility study can be effectively summarized in a table format.
| Parameter | 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | Reference Compound (e.g., Staurosporine) | Negative Control (DMSO) |
| Intra-Assay %CV | X.X% | Y.Y% | Z.Z% |
| Inter-Assay %CV | A.A% | B.B% | C.C% |
| Mean IC50/EC50 (µM) | Value ± SD | Value ± SD | N/A |
| Z'-Factor (Plate Average) | > 0.5 | > 0.5 | N/A |
Note: The values in this table are placeholders and would be populated with experimental data.
Experimental Protocols
To ensure the highest level of reproducibility, standardized and well-documented protocols are essential. Below are example protocols for key stages of an HTS campaign.
Protocol 1: Cell-Based Assay Plate Preparation
-
Cell Culture: Maintain a healthy, logarithmically growing cell culture of the desired cell line. Ensure consistent cell passage numbers for all experiments.
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the optimized seeding density in the appropriate growth medium.
-
Dispensing: Using a calibrated automated liquid handler, dispense the cell suspension into 384-well microplates.
-
Incubation: Incubate the plates for the optimized duration (e.g., 24 hours) at 37°C and 5% CO2 to allow for cell attachment and recovery.
Protocol 2: Compound Plating and Treatment
-
Compound Dilution: Prepare a stock solution of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid and the reference compound in 100% DMSO. Perform serial dilutions to create a dose-response range.
-
Automated Dispensing: Utilize an acoustic liquid handler to transfer nanoliter volumes of the compound solutions from the source plates to the assay plates containing cells. This minimizes DMSO concentration in the final assay wells.[10]
-
Controls: Include positive and negative controls on each plate. The positive control should be a compound known to elicit a strong response in the assay, while the negative control is typically the vehicle (e.g., DMSO).[1]
-
Incubation: Return the plates to the incubator for the predetermined compound treatment period.
Protocol 3: Signal Detection and Data Acquisition
-
Reagent Addition: Following the treatment incubation, add the detection reagent (e.g., a luminescent cell viability reagent) to all wells using an automated dispenser.
-
Signal Stabilization: Incubate the plates at room temperature for the recommended time to allow the signal to stabilize.
-
Plate Reading: Read the plates on a microplate reader with the appropriate settings for the chosen detection method (e.g., luminescence, fluorescence).
Data Analysis and Interpretation
The raw data generated from the plate reader must be processed and analyzed to identify true "hits" and assess the reproducibility of the results.
Caption: A typical data analysis workflow for high-throughput screening.
A crucial step in ensuring data integrity is the implementation of robust statistical analysis. This includes normalizing the data to control for plate-to-plate variability and applying appropriate hit selection criteria.[3][11] For dose-response experiments, fitting the data to a four-parameter logistic model is a standard method for determining IC50 or EC50 values.
Conclusion: A Commitment to Quality
The successful identification of promising drug candidates from high-throughput screening campaigns is fundamentally dependent on the generation of reproducible data. By implementing the principles of robust assay design, meticulous execution of validated protocols, and rigorous statistical analysis, researchers can have high confidence in their HTS results. While 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid has been used as a representative compound in this guide, the methodologies described are universally applicable. A steadfast commitment to scientific integrity and the principles of reproducibility will ultimately accelerate the pace of drug discovery and lead to the development of novel therapeutics.
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A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the cross-reactivity of antibodies raised against the small molecule 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. The principles and protocols outlined herein are broadly applicable to the characterization of antibodies against other novel haptens.
Introduction: The Challenge of Small Molecule Immuno-Recognition
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. Pyrimidine and its analogues are foundational structures in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] Developing specific antibodies against such small molecules is crucial for their quantification in biological matrices, pharmacokinetic studies, and the development of targeted therapies.[3]
However, small molecules like this, known as haptens, are not immunogenic on their own.[4][5] To elicit an immune response, they must be covalently conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[4] This process, while necessary, introduces a significant challenge: the resulting antibodies may recognize not only the target hapten but also the linker used for conjugation or structurally similar molecules.[5] This phenomenon, known as cross-reactivity, can lead to inaccurate measurements and non-specific effects in therapeutic applications, compromising experimental validity and reproducibility.[6][7]
This guide provides a systematic approach to proactively address this challenge, from theoretical prediction to rigorous experimental validation.
Predicting Cross-Reactivity: A Structure-Based Approach
Antibody cross-reactivity occurs when an antibody's paratope binds to epitopes on different antigens that are structurally similar.[8][9] For small molecules, this is dictated by the shared chemical motifs. A thorough analysis of the target molecule's structure is the first step in identifying potential cross-reactants.
Target Molecule: 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
(Note: A placeholder image is used. The actual chemical structure should be inserted here.)
Key Structural Features for Epitope Recognition:
-
Pyrimidine Core: The central dihydropyrimidine ring.
-
N1-Methyl Group: The methyl substitution on the nitrogen at position 1.
-
C2-Oxo Group: The ketone functional group at position 2.
-
C4-Carboxylic Acid Group: The carboxyl group at position 4.
Based on these features, a panel of structurally related molecules should be sourced or synthesized to test for cross-reactivity. The degree of structural similarity will often correlate with the likelihood of cross-reactivity.
Table 1: Potential Cross-Reactants for Antibodies Against 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
| Compound Name | Structural Similarity to Target Molecule | Rationale for Inclusion |
| 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid | Lacks the N1-methyl group.[10] | Tests the specificity for the N1-methylation, a key feature of the target. |
| 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | Features a pyridine instead of a pyrimidine ring.[11] | Evaluates the antibody's ability to distinguish between six-membered rings with different nitrogen arrangements. |
| Orotic Acid (2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) | Has an additional oxo group at C6 and lacks the N1-methyl group. | A common biological pyrimidine that assesses specificity against related metabolites. |
| 5-Methyluracil (Thymine) | A common pyrimidine base with different substitutions. | Determines potential cross-reactivity with endogenous nucleic acid components. |
| Barbituric Acid | A pyrimidine derivative with a different substitution pattern.[1] | Assesses specificity against a class of drugs with a shared pyrimidine backbone. |
| Carrier Protein Conjugate (e.g., BSA-linker) | The carrier protein and linker used for immunization, without the hapten. | A critical negative control to ensure antibodies are specific to the hapten and not the conjugation machinery.[5] |
Experimental Validation: The Competitive ELISA Workflow
The gold standard for quantifying antibody specificity and cross-reactivity against small molecules is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[12][13] This assay measures the ability of a potential cross-reactant to compete with the target analyte for a limited number of antibody binding sites. A strong competitor will cause a significant decrease in the assay signal.[14]
The following workflow provides a robust, self-validating protocol for assessing cross-reactivity.
Caption: Workflow for assessing antibody cross-reactivity using Competitive ELISA.
Detailed Step-by-Step Protocol: Competitive ELISA
A. Plate Coating and Blocking
-
Coating: Dilute the hapten-carrier conjugate (e.g., 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid conjugated to BSA) to 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Final Wash: Repeat the wash step (A2).
B. Competitive Reaction
-
Standard/Competitor Preparation: Prepare serial dilutions of the target molecule (for the standard curve) and each potential cross-reactant (from Table 1) in Assay Buffer (e.g., Blocking Buffer). A typical concentration range might be from 100 µM down to 1 pM.
-
Antibody Preparation: Dilute the primary antibody to a pre-determined optimal concentration (this should be the concentration that gives ~80-90% of the maximum signal in a direct ELISA).
-
Competition Step: In a separate "pre-incubation" plate or tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted primary antibody. Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free analyte.
-
Transfer to Assay Plate: Transfer 100 µL of the antibody-analyte mixture from the pre-incubation plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1-2 hours at room temperature.
C. Detection
-
Washing: Discard the solutions and wash the plate 4-5 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG), diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (C1).
-
Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2 M H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation
The data from the competitive ELISA is used to determine the concentration of the analyte that inhibits 50% of the antibody binding (IC50).
Caption: Principle of Competitive ELISA for cross-reactivity analysis.
-
Generate Standard Curves: Plot the absorbance (or %B/B₀) versus the log of the concentration for the target molecule and each potential cross-reactant.
-
Determine IC50 Values: Use a four-parameter logistic (4-PL) curve fit to calculate the IC50 value for each compound. The IC50 is the concentration at which the signal is reduced by 50%.
-
Calculate Percent Cross-Reactivity: The cross-reactivity of a compound is calculated relative to the target molecule using the following formula:
% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Test Compound) x 100
Table 2: Example Data Summary for Cross-Reactivity Analysis
| Compound Tested | IC50 (nM) | % Cross-Reactivity | Interpretation |
| 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (Target) | 5.2 | 100% | Reference compound. |
| 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid | 580 | 0.9% | Very low cross-reactivity; antibody is highly specific for the methyl group. |
| 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | 1,200 | 0.4% | Negligible cross-reactivity; antibody distinguishes the pyrimidine ring. |
| Orotic Acid | >10,000 | <0.05% | Not cross-reactive. |
| Carrier Protein Conjugate (BSA-linker) | >10,000 | <0.05% | Not cross-reactive; confirms hapten specificity. |
An antibody is generally considered highly specific if cross-reactivity with closely related molecules is less than 1%. However, the acceptable level of cross-reactivity is application-dependent and must be defined during assay validation.[15][16]
Conclusion and Best Practices
Characterizing the cross-reactivity of antibodies raised against small molecules is a non-negotiable step in assay development and therapeutic agent validation. An antibody's utility is defined as much by what it doesn't bind to as what it does.
Key Takeaways for Senior Scientists:
-
Proactive Prediction: Cross-reactivity is not random; it is predictable based on chemical structure. A thorough structural analysis of the target hapten is the foundation of a robust validation plan.
-
Competitive ELISA is the Gold Standard: This method provides quantitative data (IC50 values) that allows for a direct comparison of binding affinities between the target and related compounds.[12]
-
Define Acceptance Criteria: The required level of specificity depends on the assay's intended use. These criteria should be established before validation begins.[17]
-
Monoclonal vs. Polyclonal: Monoclonal antibodies, which recognize a single epitope, are generally preferred for high-specificity applications to minimize cross-reactivity.[8] Polyclonal antibodies may offer higher sensitivity but are more prone to off-target binding.[6]
By following the systematic approach of prediction, rigorous experimental testing, and quantitative analysis outlined in this guide, researchers can develop and validate highly specific antibody reagents for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, ensuring the accuracy, reliability, and reproducibility of their scientific findings.
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A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous substance, applying the principles of caution and adherence to established best practices for chemical waste management.
Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the chemical structure—a pyrimidine derivative and a carboxylic acid—we can infer potential hazards. Structurally similar compounds, such as other pyrimidine derivatives, may cause skin and eye irritation.[1][2] Carboxylic acids can be corrosive and may have varying levels of toxicity.[3] Therefore, handling 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid requires a comprehensive suite of Personal Protective Equipment (PPE) to mitigate exposure risks.
All handling and disposal preparation should occur within a well-ventilated area, preferably inside a certified chemical fume hood.[4][5]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles are mandatory. A face shield is also recommended. | Protects against accidental splashes of the chemical or its solutions, which could cause serious eye irritation or damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat or disposable protective clothing. | Prevents direct skin contact, which could lead to irritation or absorption of the chemical.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if there is a risk of dust or aerosol formation. | In the case of handling the solid form of the compound, this prevents inhalation of potentially harmful airborne particles. |
Waste Segregation and Collection: A Self-Validating System
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[6] Do not mix waste containing 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with other incompatible waste streams.[4]
-
Designated Waste Container : Utilize a clearly labeled, leak-proof, and chemically compatible container for all waste containing this compound.[4] The container must be marked with the words "Hazardous Waste" and the full chemical name: "1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid".[4]
-
Solid Waste : Any solid materials contaminated with the compound, such as weighing papers, contaminated gloves, or absorbent pads from a spill, should be collected in a designated solid hazardous waste container.[4]
-
Liquid Waste : Unused or spent solutions containing the compound should be collected in a designated liquid hazardous waste container.[4]
-
Sharps Waste : Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a puncture-resistant sharps container.[5]
-
Empty Containers : The original container of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, once empty, must be triple-rinsed with a suitable solvent.[7] The rinsate from this process is considered hazardous and must be collected in the designated liquid hazardous waste container.[4] After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[7]
Step-by-Step Disposal Protocol
The recommended method for the disposal of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is through a licensed and approved hazardous waste disposal company.[4][8] This ensures the final disposition of the chemical is handled in an environmentally responsible and regulatory-compliant manner, often through controlled incineration with flue gas scrubbing.[7]
Experimental Protocol for Waste Accumulation and Disposal
-
Container Labeling : As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[5] This tag should include the chemical name, the start date of accumulation, and any known hazards.
-
Secure Storage : Keep waste containers tightly closed when not in use.[4] Store them in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4] This area must be under the control of laboratory personnel.[5]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide Documentation : Furnish the disposal company with an accurate inventory of the waste, including the chemical name and quantity.[4]
Caption: Disposal workflow for 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
Spill Response Protocol
In the event of a spill, immediate and decisive action is crucial to contain the material and prevent exposure.[8]
-
Evacuate and Isolate : Immediately evacuate all non-essential personnel from the spill area. For a solid spill, isolate the area for at least 25 meters (75 feet) in all directions.[8]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Containment : For a solid spill, carefully dampen the material with water to prevent it from becoming airborne.[8]
-
Collection : Using absorbent paper dampened with water, carefully transfer the spilled material into a suitable, labeled container for hazardous waste.[8] For liquid spills, use an inert absorbent material.
-
Decontamination : Wash all contaminated surfaces with a soap and water solution. Collect all cleanup materials, including contaminated PPE, in a vapor-tight plastic bag for disposal as hazardous waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a multi-faceted process that underscores the importance of a robust safety culture in research and development. By treating this compound with the caution it deserves, adhering to rigorous waste segregation and collection protocols, and entrusting its final disposal to certified professionals, we uphold our commitment to the safety of our personnel and the protection of our environment. Always consult your institution's specific guidelines and the most current regulatory standards.
References
- Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
- Pyrimidine - Safety Data Sheet. ChemicalBook.
- Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.
- Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- The Greenest Methods for Disposal of Hazardous Lab Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
- The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
- SAFETY DATA SHEET. TCI Chemicals.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Mastering the Safe Handling of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides a comprehensive, in-depth overview of the essential personal protective equipment (PPE) and associated best practices for the safe handling of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. By understanding the chemical nature of this compound and adhering to the procedural steps outlined, you can mitigate risks and foster a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Potential Hazards:
-
Skin and Eye Irritation: Carboxylic acids can be corrosive or irritating to the skin and eyes upon contact.[4][5]
-
Respiratory Irritation: Inhalation of fine dust particles can lead to respiratory tract irritation.[3][4]
-
Unknown Toxicity: As a research chemical, the full toxicological profile may not be established. It is crucial to minimize exposure until more data is available.[6]
A thorough risk assessment should be conducted before any handling of this compound.[7] This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution), and the potential for aerosol or dust generation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum recommended PPE for handling 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Nitrile gloves offer good resistance to a range of chemicals. Ensure gloves are regularly inspected for tears or degradation and changed frequently.[9] |
| Body Protection | A lab coat or chemical-resistant apron. | A lab coat protects the skin and personal clothing from accidental spills. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is recommended.[7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | This is critical when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[7][10] |
| Foot Protection | Closed-toe shoes. | Protects the feet from spills and falling objects.[11] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is as critical as the PPE itself. The following diagram and procedural steps outline a self-validating system for the safe handling of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
Caption: A logical workflow for the safe handling of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling (within a certified chemical fume hood):
-
When weighing the solid compound, use a spatula and handle it gently to minimize dust generation.
-
For dissolution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.
-
Doff PPE in the correct order to avoid cross-contamination (e.g., gloves first).
-
Dispose of all contaminated waste, including gloves and any disposable labware, in a designated and clearly labeled hazardous waste container.[4][10]
-
Spill Response and Waste Disposal
In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. For small spills of solid material, carefully cover the spill with an absorbent material to prevent it from becoming airborne.[4] The collected material should be placed in a sealed container for disposal as hazardous waste.
All waste containing 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid should be treated as hazardous chemical waste.[10] Follow your institution's and local regulations for the proper disposal of chemical waste, which typically involves collection by a licensed waste disposal company.[4]
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely advance your research with 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.
References
- Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
- Benchchem. (n.d.). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- ChemicalBook. (n.d.). Pyrimidine-2-carboxylic acid - Safety Data Sheet.
- Cayman Chemical. (2022, December 12). PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid.
- NSP Engineering. (2026, March 19). Powder Coating Personal Protective Equipment (PPE) Requirements.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Soluciones Insumos. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- PubChem. (n.d.). 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid.
- CymitQuimica. (2023, June 28). 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
- Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid | C5H4N2O3 | CID 247031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 9. falseguridad.com [falseguridad.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
